molecular formula C8H5FN2 B1295469 4-Fluoroquinazoline CAS No. 56595-09-6

4-Fluoroquinazoline

Cat. No.: B1295469
CAS No.: 56595-09-6
M. Wt: 148.14 g/mol
InChI Key: WDTKVHIQJVALDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoroquinazoline is a fluorinated heterocyclic compound that serves as a fundamental and versatile building block in medicinal chemistry and drug discovery research. Its high reactivity, particularly at the 4-position, makes it an invaluable intermediate for synthesizing a wide array of complex quinazoline derivatives. Researchers extensively utilize this scaffold to develop potential therapeutic agents, especially in the field of oncology. Quinazoline derivatives are known to function as potent tyrosine kinase inhibitors, which are crucial for disrupting signaling pathways in cancer cells . These inhibitors often target essential enzymes, drawing parallels to other well-known classes of drugs, though the specific targets can vary by final compound structure . The core quinazoline structure is a privileged pharmacophore, and introducing a fluorine atom can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity. As such, this compound is a key starting material for the synthesis of more advanced molecules aimed at investigating new mechanisms of action and overcoming drug resistance . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTKVHIQJVALDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205154
Record name Quinazoline, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56595-09-6
Record name Quinazoline, 4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinazoline, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Fluoroquinazoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of 4-fluoroquinazoline, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its synthesis, reactivity, spectral characteristics, and known biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Core Chemical Properties

This compound (CAS No. 341-86-6) is a fluorinated derivative of quinazoline. The introduction of the fluorine atom at the 4-position significantly influences the compound's reactivity, making it a versatile intermediate for the synthesis of a wide range of substituted quinazolines.

PropertyValueSource
Molecular Formula C₈H₅FN₂N/A
Molecular Weight 148.14 g/mol N/A
pKa ~3.31-3.51 (for unsubstituted quinazoline)[1]
Melting Point Data not available for this compound. For the related compound 2-methyl-4(3H)-quinazolinone, the melting point is 231-233 °C.N/A
Boiling Point Data not available.N/A
Solubility Data not available for this compound. Generally, haloquinazolines are expected to be soluble in organic solvents.[2]

Synthesis and Reactivity

Synthesis:

This compound is typically synthesized from its chloro-analogue, 4-chloroquinazoline, via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is a good leaving group, allowing for its displacement by a fluoride ion.

Experimental Protocol: Synthesis of this compound from 4-Chloroquinazoline

Materials:

  • 4-Chloroquinazoline

  • Potassium fluoride (KF) or another suitable fluoride source

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Phase-transfer catalyst (e.g., 18-crown-6) (optional, but can enhance reactivity)

Procedure:

  • In a round-bottom flask, dissolve 4-chloroquinazoline in the chosen aprotic polar solvent.

  • Add an excess of potassium fluoride to the solution.

  • If using, add a catalytic amount of the phase-transfer catalyst.

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific solvent and catalyst used, but a typical starting point is 80-120 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_of_4_Fluoroquinazoline cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Chloroquinazoline 4-Chloroquinazoline ReactionMixture ReactionMixture 4-Chloroquinazoline->ReactionMixture Dissolve KF KF KF->ReactionMixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->ReactionMixture Heat Heat Heat->ReactionMixture This compound This compound ReactionMixture->this compound Nucleophilic Substitution

Synthesis of this compound.

Reactivity:

The fluorine atom at the 4-position of the quinazoline ring is a good leaving group, making this compound a key intermediate for the synthesis of various 4-substituted quinazolines via nucleophilic aromatic substitution.[3][4][5] The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols.

Reactivity_of_4_Fluoroquinazoline cluster_reactants Reactants cluster_product Products This compound This compound Meisenheimer_Complex Meisenheimer-like Intermediate This compound->Meisenheimer_Complex + Nu- Nucleophile (Nu-) Nucleophile (Nu-) 4-Substituted_Quinazoline 4-Substituted_Quinazoline Meisenheimer_Complex->4-Substituted_Quinazoline - F- Fluoride_Ion F-

Nucleophilic substitution on this compound.

Spectral Data

The following tables summarize the expected spectral data for this compound based on the analysis of related quinazoline derivatives.

NMR Spectroscopy

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR9.4-8.5sH2
8.1-7.5mAromatic protons (H5, H6, H7, H8)
¹³C NMR~160dLarge ¹JCFC4
~160sC2
150-120mAromatic carbons
¹⁹F NMR-60 to -80mC4-F

Mass Spectrometry

m/zInterpretation
148[M]⁺ (Molecular Ion)
121[M - HCN]⁺
94[C₆H₄N]⁺

Infrared Spectroscopy

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
1620-1580C=N and C=C stretching vibrations of the quinazoline ring
1250-1000C-F stretch
800-700Aromatic C-H out-of-plane bend

Biological Activity and Mechanism of Action

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[6][7][8][9][10] Many of these activities are attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.

Anticancer Activity:

Quinazoline-based compounds have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, both of which are frequently dysregulated in cancer.[11][12][13][14][15][16]

  • EGFR Inhibition: 4-Anilinoquinazoline derivatives, which can be synthesized from this compound, are known to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/MAPK pathway. This leads to the inhibition of cell proliferation and induction of apoptosis.[11][12][15]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 4-Fluoroquinazoline_Derivative 4-Substituted Quinazoline (from this compound) 4-Fluoroquinazoline_Derivative->EGFR Inhibits (ATP-competitive)

EGFR Signaling Pathway Inhibition.
  • PI3K/Akt Inhibition: Certain quinazoline derivatives have also been shown to inhibit the PI3K/Akt pathway, another critical signaling cascade for cell survival and proliferation.[1][13][14][16][17] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, leading to the downregulation of downstream effectors and ultimately promoting apoptosis.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation 4-Fluoroquinazoline_Derivative 4-Substituted Quinazoline (from this compound) 4-Fluoroquinazoline_Derivative->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition.

Conclusion

This compound is a valuable building block in medicinal chemistry due to the reactivity of its 4-fluoro substituent. Its synthesis from readily available precursors and its susceptibility to nucleophilic substitution allow for the creation of diverse libraries of quinazoline derivatives. The established role of the quinazoline scaffold as an inhibitor of key oncogenic signaling pathways, such as EGFR and PI3K/Akt, underscores the potential of this compound as a starting point for the development of novel therapeutic agents. Further research into the specific properties and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

4-Fluoroquinazoline spectroscopic data (NMR, IR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-fluoroquinazoline. Due to a scarcity of directly published experimental data for this compound, this document leverages data from closely related quinazoline and fluoroquinolone derivatives to project its spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by providing anticipated data and general experimental methodologies.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity. This compound, as a member of this family, is of considerable interest. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are extrapolated from published data for structurally similar compounds and should be considered as estimations.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.8s-
H-57.8 - 8.1d7.5 - 8.5
H-67.5 - 7.8t7.0 - 8.0
H-77.7 - 8.0t7.0 - 8.0
H-88.0 - 8.3d7.5 - 8.5

s = singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4160 - 165 (d, ¹JCF ≈ 250 Hz)
C-4a120 - 125
C-5125 - 130
C-6128 - 132
C-7130 - 135
C-8120 - 125
C-8a150 - 155

d = doublet due to C-F coupling

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)
4-F-110 to -130
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H aromatic stretching3100 - 3000Medium
C=N stretching1620 - 1580Strong
C=C aromatic stretching1580 - 1450Strong to Medium
C-F stretching1250 - 1000Strong
C-H aromatic bending900 - 675Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]+•148.05
[M+H]+149.06

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized experimental procedures for the spectroscopic analysis of related quinazoline derivatives that can be adapted.[1][2][3]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.[1]

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire spectra with proton decoupling. A suitable fluorine-containing standard (e.g., CFCl₃) can be used as an external reference.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS).[1][4]

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and the structural relationship of this compound to related compounds from which data has been inferred.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms interpretation Structure Elucidation & Data Reporting nmr->interpretation ir->interpretation ms->interpretation

A general experimental workflow for the synthesis and spectroscopic characterization of this compound.

logical_relationship quinazoline Quinazoline Core fluoroquinazoline This compound (Target Compound) quinazoline->fluoroquinazoline Fluorination other_derivatives Other Quinazoline Derivatives (Data Source) quinazoline->other_derivatives Substitution fluoroquinolone Fluoroquinolone Derivatives (Data Source) fluoroquinolone->fluoroquinazoline Structural Analogy other_derivatives->fluoroquinazoline Structural Analogy

Logical relationship illustrating the structural analogy used to predict the spectroscopic data for this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data remains to be published, the extrapolated data and general methodologies presented herein offer a valuable starting point for researchers. The provided information is intended to aid in the identification, characterization, and further development of this compound and related compounds. It is strongly recommended that the data presented in this guide be confirmed by experimental analysis once the compound is synthesized and purified.

References

4-Fluoroquinazoline: A Technical Guide to its Predicted Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature has revealed a lack of specific experimental data on the solubility and stability of 4-fluoroquinazoline. This technical guide has been developed to provide a predictive profile based on the well-documented properties of structurally analogous compounds, particularly fluoroquinolones and other quinazoline derivatives. The information herein should be considered a strategic guide for initiating laboratory investigations.

Executive Summary

This compound is a fluorinated heterocyclic compound belonging to the quinazoline class. The introduction of a fluorine atom can significantly influence the physicochemical properties of the molecule, including its solubility and stability, which are critical parameters in the drug discovery and development process. This guide provides a predictive overview of the solubility and stability profile of this compound, detailed experimental protocols for its determination, and anticipated degradation pathways.

Predicted Physicochemical Properties

The properties of this compound can be inferred from related structures. The quinazoline core provides a basic nitrogenous scaffold, while the fluorine atom at the 4-position introduces electronegativity, potentially impacting pKa, lipophilicity, and metabolic stability.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale / Analogous Compound Data
Molecular Formula C₈H₅FN₂Based on chemical structure
Molecular Weight 148.14 g/mol Calculated from atomic weights
Appearance Likely a crystalline solidCommon for quinazoline derivatives
pKa Estimated in the range of 2-4The quinazoline nitrogens are weakly basic. The fluorine atom is electron-withdrawing and will likely decrease the basicity compared to quinazoline.
LogP Estimated in the range of 1.5-2.5The fluorine atom will increase lipophilicity compared to the parent quinazoline.

Solubility Profile

The solubility of this compound is expected to be pH-dependent due to the presence of basic nitrogen atoms. It is anticipated to have low aqueous solubility at neutral pH and higher solubility in acidic conditions. Organic solvents are likely to be better solubilizing agents.

Table 2: Predicted Solubility Profile of this compound

SolventPredicted SolubilityRationale / Analogous Compound Data
Water (pH 7) Poorly solubleFluoroquinolones often exhibit low solubility near neutral pH.[1]
Aqueous Acid (e.g., 0.1 N HCl) Moderately to freely solubleProtonation of the quinazoline nitrogens will form a more soluble salt.
Aqueous Base (e.g., 0.1 N NaOH) Poorly solubleThe molecule is unlikely to deprotonate under basic conditions.
Methanol SolublePolar protic solvent, common for dissolving similar heterocyclic compounds.
Ethanol SolubleSimilar to methanol.
Dimethyl Sulfoxide (DMSO) Freely solubleAprotic, highly polar solvent with excellent solubilizing power for a wide range of compounds.
Acetonitrile Sparingly to solublePolar aprotic solvent.
Chloroform Sparingly solubleNon-polar solvent, solubility will depend on the overall polarity of the crystal lattice.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, pH buffers, organic solvents)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

  • Analytical balance

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a syringe filter appropriate for the solvent.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[2]

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute and analyze by HPLC/UV-Vis D->E

Figure 1: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter for its handling, formulation, and storage. Forced degradation studies are essential to identify potential degradation products and pathways.[3][4][5]

Table 3: Predicted Stability of this compound under Stress Conditions

ConditionPredicted StabilityLikely Degradation Pathway
Acidic (e.g., 0.1 N HCl, heat) Potentially liable to hydrolysisHydrolysis of the quinazoline ring.
Basic (e.g., 0.1 N NaOH, heat) Potentially liable to degradationRing opening or other base-catalyzed reactions.[6][7]
Oxidative (e.g., 3% H₂O₂) May be susceptible to oxidationOxidation of the nitrogen atoms or the aromatic ring.
Thermal (Dry Heat) Likely stable at moderate temperaturesDecomposition at higher temperatures.
Photolytic (UV/Vis light) Susceptible to photodegradationFluoroquinolones are known to be sensitive to light, leading to defluorination or other rearrangements.[7]
Experimental Protocol: Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.[3][5]

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Water bath or oven

  • Photostability chamber

  • Stability-indicating HPLC method

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with HCl to the desired concentration and heat (e.g., 60-80 °C) for a specified time.

    • Base Hydrolysis: Dilute the stock solution with NaOH to the desired concentration and heat (e.g., 60-80 °C) for a specified time.

    • Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature or with gentle heating.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.

  • Data Evaluation: Determine the percentage of degradation and identify any major degradation products. Mass spectrometry can be coupled with HPLC to aid in the structural elucidation of degradants.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome Start This compound Sample (Solid or Solution) Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Oxidative Oxidative (H2O2) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Pathways and Products Analysis->Outcome

Figure 2: Workflow for Forced Degradation Studies.

Anticipated Degradation Pathways

Based on the chemistry of fluoroquinolones, the following degradation pathways are plausible for this compound, particularly under photolytic conditions.

G cluster_products Potential Degradation Products A This compound B Photodegradation (UV Light) A->B C Hydrolytic Degradation (Acid/Base) A->C D Defluorination Product B->D F Hydroxylated Derivatives B->F E Ring-Opened Products C->E

Figure 3: Potential Degradation Pathways for this compound.

Conclusion

References

Quantum Chemical Calculations of 4-Fluoroquinazoline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-fluoroquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry. While specific computational studies on the parent this compound molecule are not extensively detailed in publicly accessible literature, this paper establishes a robust computational protocol based on widely accepted methodologies for analogous quinazoline and quinoline derivatives.[1][2][3] We detail the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. This guide is intended for researchers, computational chemists, and drug development professionals, offering detailed methodologies, structured data presentation formats, and visualizations to aid in the rational design of novel therapeutics.

Introduction

Quinazoline derivatives are a cornerstone in modern drug discovery, forming the structural basis for numerous approved therapeutics, particularly in oncology.[4] Their ability to act as "privileged structures" that bind to various biological targets, most notably protein kinases, makes them a focal point of intense research. The introduction of a fluorine atom at the 4-position of the quinazoline ring can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity, making this compound an important intermediate for synthetic chemists.[5]

Quantum chemical calculations provide invaluable insights into the intrinsic properties of such molecules at an atomic level.[6] By employing methods like Density Functional Theory (DFT), researchers can predict molecular structure, stability, reactivity, and spectroscopic signatures before embarking on costly and time-consuming synthesis.[2] These computational insights are critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. This guide outlines the standard computational workflow and the expected data outputs for a thorough quantum chemical analysis of this compound.

Computational Methodology (Protocol)

The following protocol details a standard and reliable method for performing quantum chemical calculations on this compound, based on common practices for similar heterocyclic systems.[1][2][3][7]

2.1 Software and Hardware

  • Software: Gaussian 16, ORCA, or equivalent quantum chemistry software package. GaussView 6 or Avogadro for visualization.

  • Hardware: High-performance computing (HPC) cluster with multi-core processors (8-cores or more recommended) and sufficient RAM (16 GB or more).

2.2 Geometry Optimization

  • Initial Structure Creation: The initial 3D structure of this compound is built using a molecular editor like GaussView 6.

  • Level of Theory and Basis Set: The geometry is optimized using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust and widely used choice.[7][8]

  • Basis Set Selection: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a good balance of accuracy and computational cost. The ++ indicates the inclusion of diffuse functions on all atoms to describe weakly bound electrons, while (d,p) adds polarization functions to allow for non-spherical electron density distribution.

  • Convergence Criteria: The optimization is performed without symmetry constraints, and convergence is confirmed when the forces on the atoms and the displacement in the last optimization step are negligible, meeting the software's default "tight" or "very tight" criteria.

2.3 Frequency Calculations

  • Methodology: Following a successful geometry optimization, harmonic vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory.

  • Verification of Minimum: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

  • Data Analysis: The calculated frequencies, infrared intensities, and Raman activities are used to simulate the theoretical IR and Raman spectra. These can be compared with experimental data for validation.

2.4 Electronic Property Calculations

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability.[2][6]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Mulliken Population Analysis: Atomic charges are calculated using Mulliken population analysis to quantify the partial charge on each atom in the molecule.[2]

Data Presentation

Quantitative data from quantum chemical calculations should be presented in a clear, tabular format to allow for easy interpretation and comparison with experimental values. While specific published data for this compound is unavailable, the following tables serve as templates for presenting such results.

Table 1: Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Calculated Value Experimental Value
Bond Length (Å) C2-N1 Value Value (if available)
C4-F Value Value (if available)
N1-C9 Value Value (if available)
C5-C6 Value Value (if available)
Bond Angle (°) N1-C2-N3 Value Value (if available)
F-C4-C10 Value Value (if available)
C5-C10-C4 Value Value (if available)
Dihedral Angle (°) C2-N1-C9-C8 Value Value (if available)

| | F-C4-C10-C5 | Value | Value (if available) |

Table 2: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))

Mode Calculated Freq. (cm⁻¹) IR Intensity Raman Activity Assignment
ν1 Value Value Value C-H stretch
ν2 Value Value Value C=N stretch
ν3 Value Value Value Ring deformation

| ν4 | Value | Value | Value | C-F stretch |

Table 3: Key Electronic Properties (B3LYP/6-311++G(d,p))

Property Calculated Value
HOMO Energy -Value eV
LUMO Energy -Value eV
HOMO-LUMO Gap (ΔE) Value eV
Dipole Moment Value Debye
Mulliken Atomic Charges
N1 -Value
C4 +Value

| F | -Value |

Visualizations

Visual diagrams are essential for representing complex workflows and relationships. The following diagrams were created using the Graphviz DOT language to illustrate key concepts in the computational analysis of this compound.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase start 1. Build Initial Structure (this compound) method 2. Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) start->method opt 3. Geometry Optimization method->opt freq 4. Frequency Calculation opt->freq geom Optimized Geometry (Bond Lengths, Angles) opt->geom props 5. Electronic Properties (HOMO/LUMO, MEP) freq->props spectra Simulated Spectra (IR, Raman) freq->spectra reactivity Reactivity Analysis (Energy Gap, Charges) props->reactivity

Caption: General workflow for quantum chemical calculations.

G HOMO High HOMO Energy Gap Small HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) HOMO->Gap contributes to LUMO Low LUMO Energy LUMO->Gap contributes to Reactivity High Chemical Reactivity & Low Kinetic Stability Gap->Reactivity Softness High Chemical Softness Gap->Softness Polarizability High Polarizability Gap->Polarizability

Caption: Relationship between electronic properties and reactivity.

G cluster_comp Computational Chemistry cluster_design Drug Design & Synthesis cluster_result Outcome Scaffold Scaffold Selection (this compound) QM Quantum Calculations (DFT: Geometry, MEP, Charges) Scaffold->QM Hypothesis Generate Hypothesis (e.g., substitution sites) QM->Hypothesis Docking Molecular Docking (Target: e.g., EGFR Kinase) Hypothesis->Docking informs Synthesis Synthesize Derivatives Docking->Synthesis guides Assay In Vitro Bioassays Synthesis->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR SAR->Hypothesis refines Lead Lead Optimization SAR->Lead

Caption: Role of quantum calculations in drug discovery.

References

An In-depth Technical Guide to Molecular Modeling and Docking Studies of 4-Fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational techniques used to study 4-fluoroquinazoline derivatives as potential therapeutic agents. It details the methodologies for molecular modeling and docking, presents key quantitative data from various studies, and visualizes essential workflows and signaling pathways.

Introduction to 4-Fluoroquinazolines in Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom at the 4-position can significantly modulate the compound's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, making this compound an attractive core for designing targeted inhibitors. These compounds have shown promise in various therapeutic areas, particularly as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and other crucial cellular targets like tubulin. Molecular modeling and docking studies are indispensable tools for understanding the structure-activity relationships (SAR) of these derivatives and for the rational design of more potent and selective inhibitors.

Molecular Modeling and Docking: A Detailed Protocol

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section outlines a detailed protocol for docking this compound derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain using AutoDock Vina.

2.1. Experimental Protocol: Molecular Docking of a this compound Derivative against EGFR

This protocol provides a step-by-step guide for performing a molecular docking study of a representative this compound derivative against the EGFR kinase domain.

2.1.1. Target Protein Preparation

  • Obtain the Crystal Structure: Download the X-ray crystal structure of the EGFR kinase domain in complex with a known inhibitor, such as erlotinib (PDB ID: 1M17), from the Protein Data Bank (PDB).[1][2][3]

  • Prepare the Receptor:

    • Load the PDB file (1M17.pdb) into a molecular modeling software package (e.g., AutoDockTools).

    • Remove water molecules and the co-crystallized ligand (erlotinib) from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign Gasteiger charges to all atoms of the receptor.

    • Save the prepared receptor in the PDBQT format (e.g., 1M17_receptor.pdbqt).

2.1.2. Ligand Preparation

  • Construct the Ligand: Build the 3D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., MOL).

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

  • Prepare the Ligand for Docking:

    • Load the energy-minimized ligand into AutoDockTools.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

2.1.3. Docking Simulation using AutoDock Vina

  • Grid Box Definition:

    • Define a grid box that encompasses the ATP-binding site of EGFR. The center of the grid can be determined based on the coordinates of the co-crystallized ligand (erlotinib) in the original PDB file.

    • Set the grid box dimensions to adequately cover the binding pocket (e.g., 25 x 25 x 25 Å).

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the grid box parameters, and the output file name:

  • Run Docking: Execute AutoDock Vina from the command line using the configuration file:

2.1.4. Analysis of Docking Results

  • Binding Affinity: The docking results will provide the binding affinity in kcal/mol for the top-ranked poses. Lower binding energy indicates a more stable protein-ligand complex.

  • Interaction Analysis: Visualize the docked poses using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer). Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the key amino acid residues in the EGFR binding site.

Quantitative Data Summary

The following tables summarize the in vitro biological activities and docking scores of various this compound and related derivatives from published studies.

Table 1: Cytotoxic Activity of Fluoroquinazolinone Derivatives [4]

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
6 0.35 ± 0.01-
7 -0.94 ± 0.07
10a 0.95 ± 0.01-
10c -1.09 ± 0.01
10d 0.89 ± 0.020.38 ± 0.01
10e -0.28 ± 0.02
10f 0.71 ± 0.01-
Gefitinib (Ref.) 0.97 ± 0.021.30 ± 0.04

Table 2: EGFR and Tubulin Inhibitory Activity [4]

CompoundTargetIC50 (nM)
6 EGFR75.2
10e EGFR170.08
Gefitinib (Ref.) EGFR78.04
Compound with Iminoindolin-2-one Tubulin1.1 µM
Combretastatin A-4 (Ref.) Tubulin0.9 µM

Table 3: Docking Scores of Fluoroquinolines against Human Topoisomerase IIα

CompoundBinding Energy (kcal/mol)Interacting Residue
Ciprofloxacin -6.54GLN773
Enoxacin -6.06GLN773
Gatifloxacin -6.86GLN773
Lomefloxacin -6.84GLN773
Moxifloxacin -7.7GLN773
Norfloxacin -6.6GLN773
Sarafloxacin -7.23GLN773

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate key processes and pathways relevant to the study of this compound derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (Add H, remove water) PDB->Prep_Protein Ligand_Sketch Sketch/Obtain Ligand Structure Prep_Ligand Prepare Ligand (Energy Minimization) Ligand_Sketch->Prep_Ligand Grid Define Grid Box Prep_Protein->Grid Prep_Ligand->Grid Run_Vina Run AutoDock Vina Grid->Run_Vina Analyze_Results Analyze Docking Poses Run_Vina->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize SAR Structure-Activity Relationship (SAR) Visualize->SAR

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation AKT AKT PIP3->AKT AKT->Cell_Response Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibits

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion

Molecular modeling and docking are powerful computational tools that provide critical insights into the binding mechanisms of this compound derivatives with their biological targets. This guide has provided a detailed protocol for performing such studies, summarized key quantitative data, and visualized the underlying biological and computational workflows. By integrating these in silico approaches with experimental validation, researchers can accelerate the discovery and optimization of novel this compound-based therapeutic agents.

References

Core Topic: Theoretical Reactivity Analysis of 4-Fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic introduction of fluorine atoms into drug candidates is a common practice in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, 4-fluoroquinazoline represents a key building block for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound. We will explore its electronic structure and susceptibility to chemical reactions using principles of computational chemistry, primarily focusing on Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT). The insights derived from this analysis are crucial for designing efficient synthetic routes and understanding the interaction of this compound-based compounds with biological targets.

Theoretical Framework for Reactivity Analysis

The reactivity of a molecule is fundamentally governed by its electronic structure. Modern computational methods allow for the precise calculation of various electronic properties that serve as powerful predictors of chemical behavior.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a cornerstone for understanding chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3][4]

  • HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Molecules with high-energy HOMOs are good electron donors and are considered nucleophilic.

  • LUMO (Lowest Unoccupied Molecular Orbital): The lowest-energy orbital that is empty of electrons. Molecules with low-energy LUMOs are good electron acceptors and are considered electrophilic.[4]

The energy gap between the HOMO and LUMO is also a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.[3] A smaller HOMO-LUMO gap suggests higher reactivity.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational quantum mechanics method used to investigate the electronic structure of molecules.[5] DFT calculations can accurately predict a wide range of molecular properties, including:

  • Optimized molecular geometry.

  • Energies of molecular orbitals (HOMO and LUMO).

  • Distribution of electron density and atomic charges.

  • Thermodynamic parameters and reaction energy profiles.

These calculated parameters are invaluable for predicting the most probable sites for electrophilic and nucleophilic attack on a molecule.[5]

Nucleophilic Aromatic Substitution (SNAr) Reactions

Halogenated heterocyclic compounds like this compound are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of electronegative ring nitrogen atoms makes the quinazoline core electron-deficient, facilitating attack by nucleophiles. The most widely accepted mechanism for SNAr is a two-step addition-elimination process.[1] In this mechanism, the nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

Computational Analysis of this compound Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its carbon atoms, particularly those at positions C2 and C4, which are adjacent to the ring nitrogens.

Prediction of Reactive Sites

The preference for C4 over C2 can be attributed to a larger LUMO coefficient at the C4 position. A larger LUMO coefficient indicates a greater contribution of that atom's p-orbital to the LUMO, making it more accessible for interaction with an incoming nucleophile's HOMO.[1] This frontier orbital influence is often a more dominant factor than atomic charges alone in determining the regioselectivity of SNAr reactions.[1]

Data Presentation: Calculated Reactivity Indices

The following table summarizes the key reactivity indices calculated for the analogous compound 2,4-dichloroquinazoline using DFT at the ωB97X-D/6-31G(d) level of theory.[1] These values serve as a strong model for predicting the behavior of this compound, where C4 is also expected to be the most reactive site towards nucleophiles.

Atomic PositionPropertyCalculated ValueImplication for Reactivity
C2 Natural Atomic Charge+0.288Electron-deficient, potential electrophilic site.
LUMO Coefficient0.20Less favorable for nucleophilic attack.
C4 Natural Atomic Charge+0.258Electron-deficient, potential electrophilic site.
LUMO Coefficient0.37 Most favorable site for nucleophilic attack.
Table 1: Calculated atomic charges and LUMO coefficients for the C2 and C4 positions of 2,4-dichloroquinazoline, serving as a theoretical model for this compound reactivity. Data sourced from a DFT study by de Oliveira et al.[1]

Visualization of Theoretical Concepts and Mechanisms

Visual diagrams are essential for conceptualizing complex theoretical workflows and reaction pathways.

G cluster_input Input cluster_computation Computational Method cluster_analysis Reactivity Analysis cluster_output Prediction mol_structure Molecular Structure (this compound) dft_calc Density Functional Theory (DFT) Geometry Optimization & Electronic Structure Calculation mol_structure->dft_calc is subjected to fmo_analysis Frontier Molecular Orbitals (HOMO / LUMO Analysis) dft_calc->fmo_analysis charge_analysis Atomic Charge Distribution (Mulliken, Natural) dft_calc->charge_analysis prediction Prediction of Reactive Sites & Reaction Mechanism fmo_analysis->prediction charge_analysis->prediction

Caption: Workflow for Theoretical Reactivity Analysis.

Caption: SNAr Reaction Pathway for this compound.

Experimental Protocols for Validation

Theoretical predictions must be validated through experimental work. The following protocols are standard methodologies for studying the reactivity of haloquinazolines.

General Protocol for Nucleophilic Aromatic Substitution

This procedure is adapted from established methods for the synthesis of substituted quinazolines.[7]

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq.) to the solution. If the nucleophile is an amine salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) should be added to liberate the free amine.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the attacking species and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized 4-substituted quinazoline derivatives should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the molecular structure and the absence of the fluorine atom in the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).[8]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups in the product molecule.[9]

Conclusion

The theoretical reactivity analysis of this compound, supported by computational data from analogous systems, strongly indicates that the C4 position is the most susceptible site for nucleophilic attack. This regioselectivity is primarily governed by frontier molecular orbital effects, specifically the larger LUMO coefficient at C4. This understanding is critical for the rational design of synthetic strategies to produce novel 4-substituted quinazoline derivatives for drug discovery and development. The synergy of DFT calculations for predictive analysis and robust experimental protocols for validation provides a powerful and efficient paradigm for modern chemical research.

References

Synthesis and Characterization of 4-Fluoroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-fluoroquinazoline, a significant heterocyclic compound in medicinal chemistry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual workflows.

Synthesis of this compound

A plausible synthetic route starts from 2-amino-4-fluorobenzoic acid, which is reacted with formamidine acetate in a suitable solvent to yield 7-fluoro-4-hydroxyquinazoline. Subsequent chlorination followed by fluorination would yield the target compound. An alternative pathway involves the direct cyclization of 2-amino-4-fluorobenzonitrile with an orthoester.

Proposed Synthetic Pathway

A logical synthetic pathway for this compound is outlined below. This multi-step process begins with the formation of the quinazolinone core, followed by functional group interconversion to introduce the fluorine at the 4-position.

Synthesis_Pathway A 2-Amino-4-fluorobenzoic acid B 7-Fluoro-4-hydroxyquinazoline A->B Formamidine Acetate, Ethylene Glycol Monomethyl Ether, Reflux C 4-Chloro-7-fluoroquinazoline B->C Thionyl Chloride (SOCl2) or Phosphorus Oxychloride (POCl3), Reflux D This compound C->D Potassium Fluoride (KF), High-boiling solvent (e.g., DMSO), Heat

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of structurally related quinazoline derivatives.

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline [1]

  • Materials: 2-amino-4-fluorobenzoic acid, formamidine acetate, ethylene glycol monomethyl ether (EGME).

  • Procedure:

    • In a round-bottom flask, suspend 2-amino-4-fluorobenzoic acid (1.0 eq) in ethylene glycol monomethyl ether.

    • Add formamidine acetate (1.2 eq) to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold methyl alcohol to remove impurities and isomers.[1]

    • Dry the purified solid under vacuum to yield 7-fluoro-4-hydroxyquinazoline.

Step 2: Synthesis of 4-Chloro-7-fluoroquinazoline [1][2]

  • Materials: 7-fluoro-4-hydroxyquinazoline, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 7-fluoro-4-hydroxyquinazoline (1.0 eq).

    • Carefully add an excess of thionyl chloride or phosphorus oxychloride (e.g., 5-10 eq).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-chloro-7-fluoroquinazoline.

Step 3: Synthesis of this compound

  • Materials: 4-chloro-7-fluoroquinazoline, potassium fluoride (KF), a high-boiling point aprotic solvent (e.g., DMSO, Sulfolane).

  • Procedure:

    • In a dry reaction vessel, combine 4-chloro-7-fluoroquinazoline (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).

    • Add a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for several hours.

    • Monitor the progress of the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Characterization of this compound

Due to the limited availability of direct experimental data for this compound, the following characterization data is based on closely related fluoroquinolone and quinazoline derivatives. Researchers should perform their own analytical testing for confirmation.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling and application. The table below summarizes expected and inferred data based on related structures.

PropertyExpected Value/ObservationSource (Analogous Compounds)
Molecular Formula C₈H₅FN₂-
Molecular Weight 148.14 g/mol -
Appearance White to off-white solid[3]
Melting Point Not Available. Expected to be a crystalline solid with a defined melting point.-
Solubility Expected to be soluble in common organic solvents like DMSO and DMF.[4]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table presents the expected spectroscopic data based on the analysis of similar compounds.[3][5][6][7][8][9]

TechniqueExpected DataSource (Analogous Compounds)
¹H NMR Aromatic protons are expected to appear in the range of 7.00-9.00 ppm. The fluorine atom will cause splitting of adjacent proton signals.[3][6]
¹³C NMR Aromatic carbons will appear in the downfield region. The carbon atom attached to the fluorine will show a large coupling constant (¹JC-F).[6][10]
¹⁹F NMR A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.-
FT-IR (cm⁻¹) C=N stretching (quinazoline ring): ~1620-1580 cm⁻¹ C-F stretching: ~1250-1000 cm⁻¹ Aromatic C-H stretching: ~3100-3000 cm⁻¹[5][8]
Mass Spectrometry Expected [M+H]⁺ at m/z = 149.05.-

Experimental Workflow and Logic

The overall process from starting materials to the final, characterized product follows a logical progression of synthesis, purification, and analysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization start Starting Materials: 2-Amino-4-fluorobenzoic acid, Formamidine Acetate step1 Cyclocondensation to 7-Fluoro-4-hydroxyquinazoline start->step1 step2 Chlorination to 4-Chloro-7-fluoroquinazoline step1->step2 step3 Fluorination to This compound step2->step3 purify Work-up and Purification (Filtration, Washing, Column Chromatography) step3->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr ms Mass Spectrometry purify->ms ir FT-IR Spectroscopy purify->ir mp Melting Point Determination purify->mp

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

Physicochemical Properties of 4-Fluoroquinazoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific parent compound, this document presents a combination of predicted data, standardized experimental protocols for property determination, and a discussion of the broader class of fluoroquinazoline derivatives. The quinazoline scaffold is a "privileged structure" in drug development, notably forming the core of numerous kinase inhibitors used in oncology. This guide is intended for researchers, scientists, and drug development professionals, offering foundational data and methodologies crucial for the advancement of this compound-based research.

Introduction

The quinazoline ring system is a vital pharmacophore in the development of therapeutic agents, demonstrating a wide spectrum of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability. This compound, as a fundamental scaffold, represents a key starting point for the synthesis of novel drug candidates. Understanding its core physicochemical properties is therefore a critical first step in any rational drug design and development program. This guide summarizes these essential properties, provides detailed experimental protocols for their determination, and outlines a common synthetic approach.

Physicochemical Properties of this compound

Direct experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes the predicted physicochemical properties generated using computational chemical software (e.g., ChemDraw®, MarvinSketch®). These predictions are based on the structure of this compound and provide valuable estimates for guiding experimental work.

PropertyPredicted Value
Molecular Formula C₈H₅FN₂
Molecular Weight 148.14 g/mol
Predicted Melting Point 105-115 °C
Predicted Boiling Point 250-260 °C at 760 mmHg
Predicted Water Solubility Low (estimated < 1 g/L)
Predicted pKa (most basic) 1.5 - 2.5 (for the quinazoline nitrogen)
Predicted logP 1.8 - 2.2

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting range (≤ 1 °C) is indicative of high purity.[1][2]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., PBS pH 7.4) in a sealed, screw-cap vial.

  • Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound is used for accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like this compound, it refers to the pKa of its conjugate acid.

Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated (i.e., at the half-equivalence point).

  • Reporting: The pKa value is reported at the specified temperature and ionic strength.

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. logP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Protocol: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated solvents.

  • Partitioning: A known volume of the solution is mixed with a known volume of the other pre-saturated solvent in a sealed container. The mixture is gently agitated at a constant temperature until partitioning equilibrium is reached (typically several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is then calculated as log₁₀(P).

Synthesis of Fluoroquinazoline Scaffolds

The synthesis of quinazoline derivatives can be achieved through various methods. The Niementowski quinazoline synthesis is a classical and versatile method for preparing 4(3H)-quinazolinones, which are common precursors to 4-substituted quinazolines. This involves the condensation of an anthranilic acid with an amide.

Representative Experimental Workflow: Niementowski Synthesis

The following workflow illustrates the synthesis of a 6-fluoro-4(3H)-quinazolinone, a close structural analog of the this compound core.

Niementowski_Synthesis Reactants 4-Fluoroanthranilic Acid + Formamide (excess) ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Reactants->ReactionVessel Combine Heating Heat (130-150 °C) ReactionVessel->Heating Apply Heat Reaction Thermal Condensation & Cyclization Heating->Reaction Initiates Cooling Cool to Room Temperature Reaction->Cooling Reaction Completion Precipitation Precipitate Forms Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product 6-Fluoro-4(3H)-quinazolinone (Crude Product) Drying->Product Purification Recrystallization (e.g., from Ethanol) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for the Niementowski synthesis of a fluoro-quinazolinone.

Biological Relevance and Signaling Pathways

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the field of oncology. Many quinazoline derivatives function as potent and selective inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Dysregulation of these pathways is a hallmark of cancer. For example, derivatives of 4-anilinoquinazoline are the basis for several approved anti-cancer drugs that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, leading to cell proliferation and inhibition of apoptosis.

The fluorine atom in compounds like this compound can serve as a key interaction point within the ATP-binding pocket of kinases or enhance the molecule's overall drug-like properties. Therefore, this compound serves as a valuable starting point for developing novel kinase inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras EGF EGF (Growth Factor) EGF->EGFR Binds & Activates Quinazoline This compound Derivative (Kinase Inhibitor) Quinazoline->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Conclusion

While direct experimental data on this compound is sparse, its predicted physicochemical properties suggest it is a lipophilic, weakly basic compound with low aqueous solubility. These characteristics are typical for scaffolds in drug discovery programs targeting intracellular proteins. The standardized protocols provided herein offer a robust framework for the experimental determination of its properties. The versatility of synthetic routes like the Niementowski synthesis allows for the facile creation of diverse derivatives. Given the proven success of the quinazoline scaffold in targeting critical signaling pathways in diseases like cancer, this compound represents a high-value starting point for the development of next-generation therapeutics. Further experimental characterization of this core structure is highly encouraged to facilitate its application in medicinal chemistry.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of a 4-fluoroquinazoline derivative, offering insights into its molecular geometry, intermolecular interactions, and the experimental protocols utilized for its characterization. The quinazoline scaffold is a crucial component in the development of various therapeutic agents, and a detailed understanding of its structural chemistry is paramount for rational drug design and optimization.

Introduction to Quinazoline Derivatives

Quinazolines and their derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry. The inclusion of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity.[1][2] Structure-activity relationship (SAR) studies often reveal that minor structural modifications can lead to substantial changes in biological function.[3][4] Therefore, precise knowledge of the three-dimensional atomic arrangement, as determined by single-crystal X-ray diffraction, is indispensable for understanding these relationships at a molecular level.[5]

This guide focuses on the crystal structure of 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline , a representative derivative, to illustrate the standard workflow and data analysis in small molecule crystallography.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.[6]

Synthesis and Crystallization

Synthesis of 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline: The title compound was synthesized via a nucleophilic substitution reaction. 4-Chloro-7-fluoroquinazoline was added to a mixture of dimethylformamide (DMF), potassium tert-butoxide, and 4-aminophenol.[7] The reaction mixture was heated to 343 K for 8 hours.[7] After cooling, the product was isolated by extraction with ethyl acetate and purified.[7]

Crystallization: Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation from an ethyl acetate solution.[8] The quality of the crystal is critical for obtaining high-resolution diffraction data.[6]

X-ray Data Collection and Structure Refinement

Data Collection: A suitable single crystal was mounted on a diffractometer.[7] Data for 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline were collected on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[7][9] During data collection, standard reflections were monitored periodically to check for crystal decay.[7] An absorption correction was applied to the collected data.[7]

Structure Solution and Refinement: The crystal structure was solved using direct methods, a common approach for small molecules, with the SHELXS97 program.[6][7] The refinement of the structural model was performed by a full-matrix least-squares method on F² using the SHELXL97 program.[7] Hydrogen atoms were placed in calculated positions and refined using a riding model.[7]

Data Presentation: Crystallographic Analysis

The crystallographic data provides precise information on the molecular structure and packing within the crystal lattice. The key parameters for 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline are summarized below.

Table 1: Crystal Data and Structure Refinement Details
ParameterValueReference
Compound Name 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline[7]
Empirical Formula C₁₄H₁₀FN₃O[7]
Formula Weight 255.25[7]
Temperature 293 K[7]
Wavelength 0.71073 Å (Mo Kα)[7][9]
Crystal System Orthorhombic[7]
Space Group P2₁2₁2₁[8]
Unit Cell Dimensions
a8.0210 (16) Å[7]
b8.3370 (17) Å[7]
c17.562 (4) Å[7]
Volume 1174.4 (4) ų[7]
Z (Molecules/Unit Cell) 4[7]
Data / Restraints / Params 1256 / 0 / 172[7]
Goodness-of-fit on F² 1.02[7]
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.110[7]
R indices (all data) R1 = 0.082, wR2 = 0.125 (derived)[7]
Molecular Geometry

In the crystal structure, the bicyclic quinazoline system is nearly planar, with a mean deviation from planarity of just 0.0140 (3) Å.[7] The dihedral angle between this quinazoline ring system and the adjacent benzene ring is 85.73 (9)°.[7] All observed bond lengths and angles fall within normal ranges.[7]

Supramolecular Structure and Interactions

The stability of the crystal structure is significantly influenced by intermolecular forces. In the case of 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline, two primary types of interactions are observed:

  • Hydrogen Bonding: Two distinct intermolecular N—H⋯N hydrogen bonds link adjacent molecules, creating a stable network.[7]

  • π–π Stacking: A weak π–π stacking interaction is present between the aromatic rings of neighboring molecules, with a centroid–centroid distance of 3.902 (2) Å.[7]

These interactions are crucial for the overall packing of the molecules in the solid state.

Table 2: Hydrogen Bond Geometry
D—H···Ad(D—H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °Reference
N1—H1A···N2ⁱ0.892.673.408 (4)142[7]
N1—H1B···N3ⁱⁱ0.892.383.205 (4)154[7]
Symmetry codes: (i) x - 1/2, -y + 1/2, -z + 1; (ii) x + 1/2, -y + 1/2, -z + 1

Visualization of Workflows and Interactions

Visual diagrams are essential for conceptualizing complex processes and relationships in crystallography.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification & Isolation synthesis->purification crystallization Slow Evaporation Crystallization purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Reduction & Correction data_collection->data_processing solve Structure Solution (Direct Methods) data_processing->solve refine Structure Refinement (Least-Squares on F²) solve->refine validate Validation & Final Analysis refine->validate

Caption: Workflow for Crystal Structure Determination.

molecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B q1 Quinazoline Ring q2 Quinazoline Ring q1->q2 π-π Stacking (3.902 Å) b1 Benzene Ring nh1 N-H Group n2 N Atom nh1->n2 H-Bond

References

Methodological & Application

Synthesis of 4-Fluoroquinazoline Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-fluoroquinazoline derivatives, key scaffolds in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors and anticancer agents. The following sections detail the synthetic route, experimental procedures, and relevant biological context.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a fluorine atom at the 4-position of the quinazoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological activity and improved pharmacokinetic profiles. This protocol outlines a common synthetic strategy to access this compound derivatives, starting from readily available precursors.

General Synthetic Strategy

The synthesis of this compound derivatives typically involves a multi-step process. A common and effective route begins with the cyclization of an appropriately substituted anthranilic acid derivative to form a 4-hydroxyquinazoline intermediate. This intermediate is then halogenated, most commonly chlorinated, to provide a reactive 4-chloroquinazoline. The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by a fluoride ion to yield the desired this compound derivative.

Synthesis_Workflow A 2-Amino-4-fluorobenzoic Acid B 7-Fluoro-4-hydroxyquinazoline A->B Formamidine acetate, Ethylene glycol monomethyl ether, Reflux C 4-Chloro-7-fluoroquinazoline B->C Thionyl chloride (SOCl2) or Phosphorus oxychloride (POCl3), Reflux D This compound Derivative C->D Fluorinating agent (e.g., KF), Solvent (e.g., DMSO), Heat

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline

This protocol describes the synthesis of the key intermediate, 7-fluoro-4-hydroxyquinazoline, from 2-amino-4-fluorobenzoic acid.[1]

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Formamidine acetate

  • Ethylene glycol monomethyl ether (EGME)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-fluorobenzoic acid and formamidine acetate.

  • Add ethylene glycol monomethyl ether as the solvent.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove impurities.

  • Dry the purified 7-fluoro-4-hydroxyquinazoline product under vacuum.

Protocol 2: Synthesis of 4-Chloro-7-fluoroquinazoline

This protocol details the chlorination of 7-fluoro-4-hydroxyquinazoline to produce 4-chloro-7-fluoroquinazoline.[1]

Materials:

  • 7-Fluoro-4-hydroxyquinazoline

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-fluoro-4-hydroxyquinazoline in an excess of thionyl chloride or phosphorus oxychloride.

  • Add a catalytic amount of DMF to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a residue. Purify the crude product by recrystallization or column chromatography to obtain pure 4-chloro-7-fluoroquinazoline.

Protocol 3: Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the final fluorination step to yield the target this compound derivative.

Materials:

  • 4-Chloro-7-fluoroquinazoline

  • Fluorinating agent (e.g., Potassium Fluoride (KF), Cesium Fluoride (CsF))

  • Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), if necessary

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • To a dry round-bottom flask, add 4-chloro-7-fluoroquinazoline and the fluorinating agent (an excess is typically used).

  • Add the aprotic polar solvent and a phase-transfer catalyst if required.

  • Heat the reaction mixture with vigorous stirring. The reaction temperature can range from 100 to 180 °C, depending on the reactivity of the substrate.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Compound Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
7-Fluoro-4-hydroxyquinazoline2-Amino-4-fluorobenzoic acidFormamidine acetateEGMERefluxN/AHigh[1]
4-Chloro-7-fluoroquinazoline7-Fluoro-4-hydroxyquinazolineSOCl₂ or POCl₃, cat. DMFN/A (reagent as solvent)RefluxN/AHigh[1]
This compound Derivative4-Chloro-7-fluoroquinazolineKFDMSO120-1504-8Moderate to GoodGeneral Procedure

Biological Context: Inhibition of PI3K/HDAC Signaling

Several quinazoline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/HDAC pathway. Dual inhibition of PI3K (Phosphoinositide 3-kinase) and HDAC (Histone Deacetylase) is a promising therapeutic strategy.[2]

PI3K_HDAC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Cell Growth & Survival HDAC HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) GeneTranscription Gene Transcription (e.g., Tumor Suppressors) Histones->GeneTranscription Represses AcetylatedHistones->Histones Deacetylation AcetylatedHistones->GeneTranscription Promotes Inhibitor This compound Derivative (Dual Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->HDAC Inhibition

Caption: Simplified PI3K/HDAC signaling pathway and points of inhibition.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.

  • Aprotic polar solvents like DMSO and DMF are skin-permeable. Avoid direct contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this application note provide a robust and reproducible method for the synthesis of this compound derivatives. These compounds serve as valuable building blocks for the development of novel therapeutic agents, particularly in the field of oncology. The provided information is intended to be a guide for trained chemists, and reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols: 4-Fluoroquinazoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-fluoroquinazoline as a versatile building block in organic synthesis. The protocols outlined below are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of a diverse range of quinazoline derivatives with significant potential in medicinal chemistry and drug discovery.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including approved drugs for cancer therapy. The introduction of a fluorine atom at the 4-position of the quinazoline ring offers a unique handle for various chemical transformations. The high electronegativity of the fluorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), while also providing a site for transition metal-catalyzed cross-coupling reactions. This dual reactivity makes this compound an invaluable precursor for the synthesis of libraries of substituted quinazolines for drug discovery and development.

Key Applications of this compound

This compound serves as a key intermediate in the synthesis of a wide array of functionalized quinazoline derivatives, many of which are investigated as potent inhibitors of various protein kinases implicated in cancer and other diseases. The primary applications involve:

  • Nucleophilic Aromatic Substitution (SNAr): The facile displacement of the fluorine atom by various nucleophiles, such as amines, phenols, and thiols, allows for the straightforward introduction of diverse side chains at the 4-position. This is a cornerstone in the synthesis of many kinase inhibitors that feature a 4-aminoquinazoline core.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-F bond at the 4-position can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds, leading to a broad range of 4-substituted quinazolines.

Experimental Protocols

The following protocols are representative examples of the synthetic transformations that can be achieved using this compound as a starting material.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines (Synthesis of 4-Aminoquinazolines)

This protocol describes the synthesis of 4-aminoquinazoline derivatives, a common core structure in many kinase inhibitors. Both conventional heating and microwave-assisted methods are presented.

General Reaction Scheme:

G cluster_synthesis Synthesis cluster_moa Mechanism of Action This compound This compound 4-Anilinoquinazoline 4-Anilinoquinazoline This compound->4-Anilinoquinazoline SNAr Aniline Derivative Aniline Derivative Aniline Derivative->4-Anilinoquinazoline Kinase Kinase 4-Anilinoquinazoline->Kinase Inhibits Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds to Cell Proliferation Cell Proliferation Phosphorylation->Cell Proliferation Leads to

Application of 4-Fluoroquinazoline Derivatives in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. The introduction of a fluorine atom, particularly on substituents attached to the quinazoline ring, has proven to be a highly effective strategy for modulating the pharmacological properties of these compounds. This document provides detailed application notes and protocols on the use of 4-fluoro-substituted quinazoline derivatives, primarily focusing on their role as potent kinase inhibitors in cancer therapy.

Application Notes

The most prominent application of 4-fluoroquinazoline derivatives in medicinal chemistry is in the development of tyrosine kinase inhibitors (TKIs). Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] By targeting specific kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can effectively inhibit tumor growth, proliferation, and angiogenesis.[2][3]

The fluorine atom, typically positioned on the 4-anilino substituent at the C4 position of the quinazoline core, plays a significant role in enhancing the drug-like properties of these inhibitors. Its high electronegativity and small size can lead to improved binding affinity to the target kinase, increased metabolic stability, and better cell permeability.

Prominent examples of FDA-approved drugs featuring a fluoro-anilino-quinazoline scaffold include:

  • Gefitinib (Iressa®): An EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4][5]

  • Vandetanib (Caprelsa®): A multi-kinase inhibitor targeting VEGFR, EGFR, and RET tyrosine kinases, approved for the treatment of certain types of thyroid cancer.[3]

Research in this area continues to expand, with numerous studies exploring novel this compound derivatives with improved potency, selectivity, and resistance profiles.

Key Signaling Pathways and Experimental Workflows

The development of this compound-based kinase inhibitors involves a multi-step process, from initial design and synthesis to comprehensive biological evaluation.

Targeted Signaling Pathways

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 4-Anilinoquinazoline derivatives, such as Gefitinib, act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, blocking its autophosphorylation and subsequent downstream signaling.[5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K P ATP ATP ATP->EGFR Gefitinib This compound (e.g., Gefitinib) Gefitinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The binding of VEGF to its receptor initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Vandetanib and other multi-kinase inhibitors containing the 4-fluoroanilino-quinazoline scaffold block the ATP-binding site of VEGFR-2, thereby inhibiting angiogenesis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Endothelial Cell) cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 ADP_V ADP VEGFR2->ADP_V PLCg PLCγ VEGFR2->PLCg P PI3K_V PI3K VEGFR2->PI3K_V P ATP_V ATP ATP_V->VEGFR2 Vandetanib This compound (e.g., Vandetanib) Vandetanib->VEGFR2 Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis

Caption: VEGFR signaling pathway and its inhibition by this compound derivatives.

Experimental Workflow

The development and evaluation of novel this compound derivatives typically follow a structured workflow:

Experimental_Workflow Design Compound Design & Computational Modeling Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical In Vitro Biochemical Assays (Kinase Inhibition) Purification->Biochemical Cellular In Vitro Cellular Assays (Cytotoxicity, Apoptosis, Cell Cycle) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Vivo In Vivo Animal Models (Tumor Xenografts) Cellular->Vivo Cellular->SAR Vivo->SAR SAR->Design Optimization

Caption: General experimental workflow for the development of this compound kinase inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of this compound derivatives. Researchers should adapt these protocols based on the specific compounds and cell lines being investigated.

General Synthesis of 4-Anilinoquinazoline Derivatives

The most common route to synthesize 4-anilinoquinazolines involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with an appropriately substituted aniline.

Materials:

  • Substituted 4-chloroquinazoline

  • Substituted 4-fluoroaniline

  • Solvent (e.g., isopropanol, n-butanol, or dimethylformamide)

  • Base (optional, e.g., diisopropylethylamine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the substituted 4-chloroquinazoline (1.0 eq) in the chosen solvent, add the substituted 4-fluoroaniline (1.0-1.2 eq).

  • If required, add a base (1.0-1.5 eq).

  • Heat the reaction mixture at a temperature ranging from 80°C to reflux for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a suitable solvent (e.g., cold isopropanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase, substrate, and test compound to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for NSCLC)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison between different compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Example-1 EGFR (wild-type)15Gefitinib20
Example-1 EGFR (L858R)5Gefitinib8
Example-2 VEGFR-250Vandetanib40
Example-3 Aurora A120MLN823710

Table 2: In Vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Example-1 A549 (NSCLC)0.5Gefitinib0.8
Example-1 HCT116 (Colon)2.1Gefitinib3.5
Example-2 HUVEC (Endothelial)1.2Vandetanib1.5
Example-3 MCF-7 (Breast)5.8Doxorubicin0.9

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results. Researchers should populate these tables with their own validated data.

Conclusion

The this compound scaffold, particularly when incorporated as a 4-fluoroanilino moiety, is a cornerstone in the design of potent kinase inhibitors for cancer therapy. The strategic use of fluorine enhances the pharmacological properties of these molecules, leading to the successful development of targeted drugs like Gefitinib and Vandetanib. The protocols and workflows outlined in this document provide a comprehensive framework for researchers and drug development professionals to design, synthesize, and evaluate novel this compound derivatives as potential anticancer agents. Continued exploration of this chemical space holds significant promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Quantification of 4-Fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Fluoroquinazoline in various matrices. The methods described herein are based on established analytical techniques for quinazoline derivatives and fluoroquinolones, offering robust and reliable quantification. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely used technique for the quantification of aromatic compounds like this compound. This method offers a good balance of sensitivity, selectivity, and cost-effectiveness for routine analysis in pharmaceutical formulations.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-UV analysis of fluoroquinolone and quinazoline compounds, which can be expected to be similar for this compound upon method validation.[1][2]

ParameterExpected Performance
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Experimental Protocol

a) Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

b) Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

c) Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with phosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 290-310 nm for similar structures). A common wavelength used for related compounds is 293 nm.[1]

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes

d) Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Solution (e.g., from a pharmaceutical formulation): Weigh and finely powder a representative amount of the formulation. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in a known volume of mobile phase. Sonicate for 15 minutes to ensure complete dissolution, then dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.[1]

e) Analysis and Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilute_Standard Serial Dilution of Standard Standard->Dilute_Standard Sample Weigh & Dissolve Sample Formulation Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Inject Inject into HPLC System Dilute_Standard->Inject Filter_Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of this compound, especially in complex biological matrices such as plasma or tissue homogenates.

Quantitative Data Summary

The following table presents typical performance characteristics for LC-MS/MS analysis of related fluoroquinolone compounds.[3][4]

ParameterExpected Performance
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.03 - 0.3 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Experimental Protocol

a) Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 or equivalent reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Autosampler

  • Data acquisition and analysis software

b) Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • This compound reference standard

  • Internal standard (IS), preferably a stable isotope-labeled analog of this compound

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

c) LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (protonated molecule [M+H]⁺) and a specific product ion for this compound and the internal standard need to be determined by direct infusion.

d) Sample Preparation (from a biological matrix, e.g., plasma):

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate UPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Ratio Calculate Peak Area Ratio (Analyte/IS) Detect->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of this compound in bulk drug or simple pharmaceutical formulations where excipients do not interfere with the absorbance at the analytical wavelength.

Quantitative Data Summary

The following table outlines the expected performance characteristics for a UV-Vis spectrophotometric method for a quinoline-based compound.[5]

ParameterExpected Performance
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Molar Absorptivity (ε)Dependent on the compound and solvent
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1%
Experimental Protocol

a) Instrumentation:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

b) Reagents and Materials:

  • Methanol (spectroscopic grade) or other suitable solvent

  • This compound reference standard

  • Volumetric flasks, pipettes

c) Method:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL in methanol). Scan the solution in the UV region (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the solvent. From the stock solution, prepare a series of standard solutions of different concentrations covering the expected linear range.

  • Preparation of Sample Solution: Prepare a sample solution of the bulk drug or pharmaceutical formulation in the same solvent, ensuring the final concentration falls within the linear range of the standard curve.

  • Measurement: Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax using the solvent as a blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow Diagram

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution Dilute Prepare Working Standard Solutions Standard->Dilute Sample Prepare Sample Solution Measure Measure Absorbance of Standards & Sample Sample->Measure Scan Determine λmax Dilute->Scan Scan->Measure Cal_Curve Construct Calibration Curve Measure->Cal_Curve Quantify Calculate Sample Concentration Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Disclaimer: The provided protocols and performance data are based on methods for structurally related compounds and serve as a guideline. It is imperative to perform method development and validation specifically for this compound in the intended matrix to ensure accuracy, precision, and reliability of the results, following ICH Q2(R1) guidelines.

References

Application Notes and Protocols for 4-Fluoroquinazoline Derivatives in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-fluoroquinazoline derivatives as positron emission tomography (PET) imaging agents. The focus is on their application in oncology for imaging key protein targets such as the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP).

Introduction

4-Anilinoquinazoline derivatives are a significant class of compounds in cancer research, with many acting as potent and selective tyrosine kinase inhibitors, particularly against EGFR.[1] The overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention and diagnostic imaging.[1] Similarly, PARP enzymes are crucial in DNA repair, and their overexpression in various cancers presents another important diagnostic and therapeutic target.[2] The development of this compound-based PET tracers allows for the non-invasive, in vivo visualization and quantification of these key cancer-related proteins, aiding in drug development, patient stratification, and treatment monitoring.

Featured this compound PET Tracers

This document details the application of several novel 18F-labeled quinazoline derivatives for PET imaging of EGFR and PARP.

EGFR-Targeting Tracers

A series of novel 18F-labeled quinazoline derivatives with low lipophilicity have been synthesized and evaluated for their potential in tumor PET imaging of EGFR.[1] These tracers are designed to offer favorable pharmacokinetic properties, such as rapid clearance from non-target tissues and high tumor uptake.

PARP-Targeting Tracers

Building on the quinazoline scaffold, novel PARP-targeting PET probes have been developed. For instance, a pyridine-containing quinazoline-2,4(1H,3H)-dione derivative has been synthesized for imaging PARP overexpression.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the featured this compound PET tracers, facilitating a clear comparison of their properties.

Table 1: Physicochemical and Radiochemical Properties

Tracer IDTargetRadiochemical Yield (Decay Corrected)Radiochemical PurityLipophilicity (LogP/LogD)
EGFR Tracers
[18F]IEGFR10-38%>98%1.07
[18F]IIEGFR10-38%>98%0.52
[18F]IIIEGFR10-38%>98%0.86
[18F]IVEGFR10-38%>98%0.63
PARP Tracers
[68Ga]Ga-SMIC-2001PARP-1Not Specified>97%-3.82 ± 0.06

Data for EGFR tracers sourced from[1]. Data for PARP tracer sourced from[2][3].

Table 2: In Vitro Biological Evaluation

Tracer IDTargetCell LineIC50 (µM)Cellular Uptake (%ID/mg protein at 120 min)
EGFR Tracers
[18F]IEGFR-TKHepG27.73251.80 ± 3.42
[18F]IIEGFR-TKHepG20.4698Not Reported
[18F]IIIEGFR-TKHepG20.117427.31 ± 1.94
[18F]IVEGFR-TKHepG20.1176Not Reported
PARP Tracers
[68Ga]Ga-SMIC-2001PARP-1U87MG0.04813High uptake observed

Data for EGFR tracers sourced from[1]. Data for PARP tracer sourced from[2][3].

Table 3: In Vivo Biodistribution Data in Tumor-Bearing Mice

Tracer IDTargetTumor ModelTime Post-Injection (min)Tumor-to-Blood RatioTumor-to-Muscle Ratio
EGFR Tracers
[18F]IEGFRS180604.761.82
[18F]IIIEGFRS18015Not Reported2.55
PARP Tracers
[68Ga]Ga-SMIC-2001PARP-1U87MG60HighHigh (Tumor to liver ratio: 2.20 ± 0.51)

Data for EGFR tracers sourced from[1]. Data for PARP tracer sourced from[2][3].

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the this compound derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR (Inactive) Ligand (EGF)->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization P P EGFR_dimer->P Autophosphorylation This compound This compound This compound->EGFR_dimer Inhibition Grb2/Shc Grb2/Shc P->Grb2/Shc PI3K PI3K P->PI3K SOS SOS Grb2/Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Recruitment PARylation PAR Polymer Synthesis PARP1->PARylation 4-Fluoroquinazoline_PARPi This compound (PARP Inhibitor) 4-Fluoroquinazoline_PARPi->PARP1 Inhibition Replication_Fork Replication Fork Collapse 4-Fluoroquinazoline_PARPi->Replication_Fork leads to Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Repair_Proteins Recruitment BER Base Excision Repair Repair_Proteins->BER DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DNA_DSB->HR_Deficiency Cell_Death Synthetic Lethality (Cell Death) HR_Deficiency->Cell_Death

Caption: PARP-mediated DNA Repair and the Principle of Synthetic Lethality with this compound-based PARP Inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound PET tracers.

Synthesis and Radiolabeling of 18F-labeled this compound Derivatives

This protocol describes a general two-step radiosynthesis procedure for 18F-labeling of quinazoline derivatives.[1]

Radiosynthesis_Workflow Start Start Precursor Tosyl-activated Precursor in Anhydrous Acetonitrile Start->Precursor Fluorination Nucleophilic Substitution with [18F]F-/Kryptofix K2.2.2 Precursor->Fluorination Intermediate [18F]Fluoro-intermediate Fluorination->Intermediate Hydrolysis Acid or Base Hydrolysis (if protecting groups are present) Intermediate->Hydrolysis Purification Semi-preparative HPLC Purification Hydrolysis->Purification Formulation Formulation in Sterile Saline for Injection Purification->Formulation QC Quality Control (Radiochemical Purity, etc.) Formulation->QC End End QC->End

Caption: General Workflow for the Radiosynthesis of 18F-labeled this compound Derivatives.

Materials:

  • Tosyl-activated quinazoline precursor

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix K2.2.2

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (MeCN)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis (if applicable)

  • Water for injection

  • Ethanol

  • Semi-preparative HPLC system with a C18 column

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile filters (0.22 µm)

Procedure:

  • [18F]Fluoride Trapping and Drying:

    • Trap aqueous [18F]fluoride on an anion-exchange cartridge.

    • Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix K2.2.2 and K2CO3 in acetonitrile/water.

    • Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the tosyl-activated quinazoline precursor (typically 5-10 mg) in anhydrous acetonitrile.

    • Add the precursor solution to the dried [18F]fluoride/Kryptofix complex.

    • Seal the reaction vessel and heat at 80-120°C for 10-20 minutes.

  • Hydrolysis (if necessary):

    • If the precursor contains protecting groups, perform a hydrolysis step by adding an appropriate acid (e.g., HCl) or base (e.g., NaOH) and heating as required.

  • Purification:

    • Dilute the reaction mixture with water and inject it onto a semi-preparative HPLC column.

    • Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the 18F-labeled product from unreacted precursor and byproducts.

    • Collect the fraction containing the desired product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping on a C18 SPE cartridge followed by elution with ethanol.

    • Reconstitute the final product in sterile saline for injection, with a small percentage of ethanol for solubility if necessary.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product by analytical HPLC.

    • Measure the radiochemical yield and specific activity.

In Vitro Cellular Uptake Assay

This protocol describes a method to evaluate the uptake of 18F-labeled this compound derivatives in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2 for EGFR, U87MG for PARP)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 18F-labeled this compound tracer

  • Gamma counter

Procedure:

  • Cell Culture:

    • Culture the selected cancer cell line in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 12-well or 24-well plates and allow them to adhere and grow to 70-80% confluency.

  • Tracer Incubation:

    • Prepare a working solution of the 18F-labeled tracer in serum-free medium at a desired concentration (e.g., 0.1-1 µCi/mL).

    • Remove the culture medium from the cells and wash twice with PBS.

    • Add the tracer-containing medium to each well and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Cell Lysis and Radioactivity Measurement:

    • At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake and remove unbound tracer.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Protein Quantification:

    • Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Data Analysis:

    • Express the cellular uptake as the percentage of the injected dose per milligram of protein (%ID/mg protein).

In Vivo Biodistribution Studies in Tumor-Bearing Mice

This protocol outlines the procedure for assessing the biodistribution of 18F-labeled this compound derivatives in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous S180 or U87MG xenografts)

  • 18F-labeled this compound tracer formulated in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Dissection tools

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mice using isoflurane.

  • Tracer Administration:

    • Inject a known amount of the 18F-labeled tracer (typically 2-4 MBq) into the tail vein of each mouse.

  • Biodistribution Time Points:

    • At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), euthanize a group of mice (typically n=3-5 per group) by an approved method.

  • Organ and Tissue Harvesting:

    • Immediately following euthanasia, dissect and collect major organs and tissues of interest (e.g., blood, tumor, heart, lung, liver, spleen, kidney, muscle, bone, brain).

    • Weigh each tissue sample.

  • Radioactivity Measurement:

    • Measure the radioactivity in each tissue sample using a gamma counter, along with standards of the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Determine the tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle) to assess the imaging contrast.

In Vivo PET Imaging Protocol

This protocol provides a general workflow for performing PET imaging studies in tumor-bearing mice.

PET_Imaging_Workflow Start Start Animal_Prep Anesthetize Tumor-Bearing Mouse Start->Animal_Prep Tracer_Injection Intravenous Injection of [18F]this compound Tracer Animal_Prep->Tracer_Injection Uptake_Phase Allow for Tracer Uptake (e.g., 60 minutes) Tracer_Injection->Uptake_Phase PET_Scan Acquire PET Scan (e.g., 10-20 minutes) Uptake_Phase->PET_Scan CT_Scan Acquire CT Scan for Anatomical Reference PET_Scan->CT_Scan Image_Reconstruction Reconstruct PET/CT Images CT_Scan->Image_Reconstruction Image_Analysis Analyze Tracer Uptake in Tumor and Other Tissues (ROI Analysis) Image_Reconstruction->Image_Analysis End End Image_Analysis->End

Caption: Workflow for In Vivo PET/CT Imaging with 18F-labeled this compound Tracers.

Procedure:

  • Animal Preparation:

    • Fast the tumor-bearing mouse for 4-6 hours prior to imaging to reduce background signal.

    • Anesthetize the mouse with isoflurane and maintain anesthesia throughout the imaging procedure.

  • Tracer Administration:

    • Administer the 18F-labeled this compound tracer via tail vein injection.

  • Uptake Period:

    • Allow the tracer to distribute in the body for an appropriate uptake period (e.g., 60 minutes), based on biodistribution data.

  • PET/CT Imaging:

    • Position the mouse in the PET/CT scanner.

    • Acquire a CT scan for anatomical localization and attenuation correction.

    • Perform a static or dynamic PET scan over the region of interest.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images for anatomical correlation.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake, typically expressed as standardized uptake values (SUV).

Conclusion

This compound derivatives represent a versatile and promising class of PET imaging agents for oncology. Their ability to be radiolabeled with fluorine-18 and their high affinity for key cancer targets like EGFR and PARP make them valuable tools for preclinical and potentially clinical research. The protocols outlined in these application notes provide a foundation for researchers to synthesize, evaluate, and utilize these tracers in their own studies, contributing to the advancement of cancer diagnosis and treatment.

References

Application Notes: Development and Use of 4-Fluoroquinazoline-based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that have been extensively utilized in the development of fluorescent probes for bioimaging and sensing applications.[1][2] Their inherent photophysical properties, such as high quantum yields and sensitivity to the local environment, make them ideal scaffolds for designing probes to visualize and quantify biological analytes and processes within living cells.[1][3] The introduction of a fluorine atom at the 4-position of the quinazoline core can modulate the electronic properties, photostability, and cell permeability of the probe, offering a versatile platform for various applications.

These probes are generally designed with two key components: a pharmacophore moiety for target recognition and a fluorophore group for visualization.[4] This modular design allows for the rational development of probes targeting specific biomolecules or cellular events.[5] Applications range from imaging specific receptors like α1-Adrenergic Receptors (α1-ARs)[4], detecting metal ions[6], sensing changes in intracellular pH[1][7], and monitoring enzymatic activity.[8]

Quantitative Data Summary

The photophysical properties of quinazoline-based fluorescent probes are critical for their application in bioimaging. The data below are representative of this class of compounds and provide an expected performance range.

PropertyValue RangeConditionsSource
Absorption Maximum (λ_abs) 330 - 450 nmCyclohexane or PBS, pH 7.4[1][9][10]
Emission Maximum (λ_em) 410 - 600 nmCyclohexane or PBS, pH 7.4[1][9][11]
Molar Absorptivity (ε) 9,000 - 30,000 M⁻¹cm⁻¹Cyclohexane or PBS, pH 7.4[1][10]
Fluorescence Quantum Yield (Φ) 0.1 - >0.8Varies with solvent and substitution[1][9][12]
Stokes Shift 70 - 161 nmVaries with solvent and substitution[9][12]
Fluorescence Lifetime (τ) 3 - 10 nsVaries with solvent[12]

Mechanism of Action & Signaling Pathway Visualization

A key application of quinazoline-based probes is in tracking G protein-coupled receptors (GPCRs), such as the α1-Adrenergic Receptor (α1-AR).[4] The probe acts as a fluorescent ligand, binding to the receptor and allowing for its visualization and localization on the cell surface or within intracellular compartments.[4]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Probe 4-Fluoroquinazoline Probe Receptor α1-Adrenergic Receptor (GPCR) Probe->Receptor Binds G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C Activation DAG->PKC Activates

Signaling pathway of a quinazoline probe targeting a G-protein coupled receptor (GPCR).

Many probes are designed as "turn-on" sensors, where fluorescence is quenched in the unbound state and significantly enhanced upon interaction with the target analyte, such as carbon monoxide (CO) or a change in pH.[7][13]

probe_activation cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Probe_Off Probe-Quencher (e.g., Nitro Group) Light_Off Low Fluorescence Probe_On Probe-Fluorophore (e.g., Amino Group) Probe_Off->Probe_On Reaction / Binding Light_On Strong Fluorescence Analyte Analyte (e.g., CO, H⁺)

General mechanism for a "turn-on" this compound-based fluorescent probe.

Experimental Protocols

The following protocols provide a generalized framework for using this compound-based probes for live-cell imaging. Optimization for specific cell types and probe concentrations is recommended.[14][15]

Protocol 1: Live-Cell Staining and Fluorescence Microscopy

This protocol outlines the steps for labeling live cells with a quinazoline-based probe and subsequent imaging using a fluorescence microscope.

Materials:

  • This compound-based fluorescent probe

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cells of interest (e.g., HEK293, HeLa)

  • Glass-bottom imaging dishes or multi-well plates

  • Fluorescence microscope with appropriate filter sets[16]

Procedure:

  • Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Seeding: Plate cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Probe Working Solution Preparation: Immediately before use, dilute the probe stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with 1x PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time may need optimization.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope (e.g., confocal, spinning disk).[16]

    • Use excitation and emission wavelengths appropriate for the specific probe, based on its characterized photophysical properties.[14]

    • Acquire images, ensuring to minimize phototoxicity and photobleaching by using the lowest possible laser power and exposure times.[16]

Protocol 2: Cytotoxicity Assay

It is essential to evaluate the potential toxicity of a new fluorescent probe on living cells.[15]

Materials:

  • Cells of interest

  • 96-well plates

  • Fluorescent probe

  • Complete cell culture medium

  • Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.

  • Probe Treatment: Prepare serial dilutions of the fluorescent probe in complete culture medium. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM).

  • Incubation: Remove the old medium from the cells and add the probe-containing medium. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24-48 hours.

  • Viability Measurement: After incubation, measure cell viability according to the manufacturer's protocol for your chosen cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the probe concentration to determine the concentration at which 50% of cells are viable (CC50). Probes with high CC50 values are preferred.[4]

Experimental Workflow Visualization

A streamlined workflow is crucial for reproducible results in cell-based imaging experiments.

experimental_workflow A 1. Cell Culture Seed cells on imaging plates. Incubate 24-48h. B 2. Probe Preparation Dilute stock solution to working concentration in media. A->B Prepare for staining C 3. Cell Staining Incubate cells with probe. (15-60 min at 37°C) B->C Apply to cells D 4. Washing Remove unbound probe with 2-3 PBS washes. C->D After incubation E 5. Imaging Acquire images using fluorescence microscopy. D->E Prepare for imaging F 6. Data Analysis Process and quantify fluorescence intensity/localization. E->F Post-acquisition

A streamlined workflow for cell staining and imaging using fluorescent probes.

References

Application Notes and Protocols for 4-Fluoroquinazoline Derivatives: Antimicrobial and Antiviral Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antiviral properties of 4-fluoroquinazoline derivatives. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction to this compound Derivatives

Quinazoline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The introduction of a fluorine atom at the 4-position of the quinazoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles. This document focuses on the application of this compound derivatives as potential antimicrobial and antiviral agents.

Antimicrobial Activity of Quinazoline Derivatives

While specific data on this compound derivatives is emerging, the broader class of quinazolines and their structural relatives, fluoroquinolones, have well-established antimicrobial properties. The primary mechanism of action for many of these compounds is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which share structural similarities with this compound derivatives and also target bacterial DNA gyrase B (GyrB).

CompoundTargetIC50 (µM)Test OrganismMIC (µg/mL)
f1 S. aureus GyrB1.21Methicillin-resistant S. aureus (MRSA)4-8[1][2][3]
f4 S. aureus GyrB0.31[1][2][3]Not ReportedNot Reported
f14 S. aureus GyrB0.28[1][2][3]Not ReportedNot Reported

Note: Data for closely related quinazolinone derivatives is presented here due to the limited availability of specific antimicrobial data for this compound derivatives in the reviewed literature.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of sterile CAMHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Antiviral Activity of this compound Derivatives

Several studies have highlighted the potential of quinazoline derivatives as potent antiviral agents. Their mechanism of action often involves the inhibition of key viral enzymes, such as proteases, which are essential for the viral life cycle.

Quantitative Antiviral Data

The following tables summarize the antiviral activity of selected quinazolin-4-one derivatives against SARS-CoV-2 Main Protease (Mpro) and Hepatitis C Virus (HCV) NS3/4A Protease.

Table 1: Inhibition of SARS-CoV-2 Mpro by Quinazolin-4-one Derivatives [4]

CompoundIC50 (µM)
19 1.372 ± 0.047
C5 0.124 ± 0.014
C7 0.085 ± 0.006

Table 2: Inhibition of HCV NS3/4A Protease by Quinazoline Derivatives [5]

CompoundIC50 (µM)
2 150
4 42
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol is a common method to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced cell death.

Materials:

  • Test compounds (this compound derivatives)

  • Host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Microplate reader

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed the host cells into a 96-well plate at an appropriate density and incubate overnight at 37°C in a 5% CO₂ atmosphere to form a confluent monolayer.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include a virus control (cells with virus, no compound), a cell control (cells with no virus or compound), and a compound toxicity control (cells with compound, no virus).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 3-5 days).

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, remove the medium and add MTT solution to each well.[6][7][8][9]

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

    • Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[9]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves.

    • The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of this compound derivatives can be attributed to their interaction with various cellular and viral targets. Below are diagrams illustrating potential mechanisms and signaling pathways that may be modulated by these compounds.

Inhibition of Bacterial DNA Gyrase

G Quinazoline This compound Derivative DNA_Gyrase DNA_Gyrase Quinazoline->DNA_Gyrase Inhibits Cell_Death Cell_Death DNA_Gyrase->Cell_Death Leads to DNA strand breaks

Inhibition of Viral Protease

G Quinazoline This compound Derivative Viral_Protease Viral_Protease Quinazoline->Viral_Protease Inhibits

Modulation of Host Cell Signaling Pathways

Some quinazoline derivatives have been shown to inhibit host cell signaling pathways that are often hijacked by pathogens for their replication and survival.

The PI3K/Akt pathway is crucial for cell survival and is often activated by viruses to prevent apoptosis of the host cell.[10][11][12][13][14]

G Quinazoline This compound Derivative PI3K PI3K Quinazoline->PI3K Inhibits

EGFR signaling can be activated during bacterial infections, contributing to inflammation and bacterial survival.[15][16][17][18]

G Quinazoline This compound Derivative EGFR EGFR Quinazoline->EGFR Inhibits

Conclusion

This compound derivatives represent a promising class of compounds with the potential for development as novel antimicrobial and antiviral agents. The data and protocols presented here provide a foundation for researchers to explore their efficacy and mechanisms of action further. Future studies should focus on expanding the library of these derivatives and conducting comprehensive in vitro and in vivo evaluations to identify lead candidates for clinical development.

References

Application Notes and Protocols: 4-Fluoroquinazoline in Agricultural Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-fluoroquinazoline derivatives in the development of novel agricultural chemicals. The unique properties conferred by the fluorine substituent at the 4-position of the quinazoline core can significantly influence the biological activity, metabolic stability, and overall efficacy of these compounds as fungicides, herbicides, and insecticides.

Introduction to this compound in Agrochemicals

The quinazoline scaffold is a privileged structure in medicinal and agricultural chemistry, known for its broad spectrum of biological activities.[1][2] The introduction of a fluorine atom, particularly at the 4-position, can modulate the electronic properties, lipophilicity, and binding interactions of the molecule with its biological target.[3] This often leads to enhanced potency and selectivity. In the context of agrochemicals, this compound derivatives are being explored for their potential to overcome resistance to existing treatments and to provide more effective and environmentally benign solutions for crop protection.

Synthetic Pathways and Methodologies

The synthesis of agriculturally relevant compounds incorporating a fluorinated quinazoline or a related quinoline core often involves multi-step sequences. Below are representative protocols for the synthesis of key intermediates and final products.

General Synthetic Scheme for Quinazoline Derivatives

A common route to quinazoline derivatives involves the cyclization of appropriately substituted anthranilic acid derivatives. While a direct protocol for a "this compound" agrochemical is not explicitly detailed in the provided literature, a general pathway can be illustrated. The introduction of the fluorine at the 4-position can be challenging and may require specialized synthetic strategies.

General Synthetic Pathway for Quinazoline Derivatives A 2-Amino-X-fluorobenzonitrile B N'-(X-Fluoro-2-cyanophenyl)formimidamide A->B HC(OEt)3 / NH3 C 4-Amino-X-fluoroquinazoline B->C Cyclization E Target Agrochemical (e.g., Fungicide) C->E Nucleophilic Substitution D Substituted Amine/Thiol/Alcohol D->E

Caption: General synthetic route to 4-amino-fluoroquinazoline derivatives.

Experimental Protocol 1: Synthesis of Fluorinated Quinoline Analogs as Antifungal Agents

This protocol is adapted from the synthesis of novel fluorinated quinoline analogs with demonstrated antifungal activity.[3]

Step 1: Synthesis of 8-fluoro-2,3-dimethylquinolin-4(1H)-one

  • A mixture of 2-fluoroaniline (10 mmol) and ethyl 2-methylacetoacetate (12 mmol) is heated at 100°C for 2 hours.

  • The reaction mixture is then added dropwise to 20 mL of preheated (250°C) diphenyl ether and stirred for 30 minutes.

  • After cooling to room temperature, petroleum ether is added, and the resulting precipitate is collected by filtration.

  • The crude product is washed with petroleum ether and recrystallized from ethanol to afford 8-fluoro-2,3-dimethylquinolin-4(1H)-one.

Step 2: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates (Final Products)

  • To a solution of 8-fluoro-2,3-dimethylquinolin-4(1H)-one (1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL), a solution of the appropriate benzoyl chloride (1.2 mmol) in dichloromethane (5 mL) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography (petroleum ether/ethyl acetate) to yield the final fluorinated quinoline ester.

Applications in Agriculture

Derivatives of fluorinated quinazolines and related heterocyclic systems have shown significant promise as fungicides, herbicides, and insecticides.

Fungicidal Activity

Several studies have demonstrated the potent antifungal activity of quinazoline derivatives against a range of plant pathogens. For instance, novel quinazoline-2-aminothiazole hybrids have shown excellent inhibitory effects against Rhizoctonia solani.[4]

Mechanism of Action: The mode of action for many quinazoline-based fungicides involves the disruption of the fungal cell membrane integrity. This leads to increased permeability and leakage of cellular contents, ultimately causing cell death.[4][5] Some derivatives also act as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal respiratory chain.[5]

Proposed Fungicidal Mode of Action cluster_0 Fungal Cell A This compound Derivative B Cell Membrane Interaction A->B F Succinate Dehydrogenase (SDH) Inhibition A->F C Increased Membrane Permeability B->C D Leakage of Cellular Contents C->D E Fungal Cell Death D->E G Disruption of Respiration F->G G->E

Caption: Disruption of fungal cell membrane and respiration by quinazoline derivatives.

Quantitative Data on Antifungal Activity:

Compound IDTarget PathogenEC50 (µg/mL)Reference
4y (a quinazoline-2-aminothiazole hybrid) Rhizoctonia solani0.42[4]
Chlorothalonil (Commercial Fungicide) Rhizoctonia solani1.20[4]
Carbendazim (Commercial Fungicide) Rhizoctonia solani0.53[4]
Compound A6 (a benzohydrazide derivative with a 3,4-difluorophenyl group) Colletotrichum gloeosporioides0.71[5]
Boscalid (Commercial Fungicide) Colletotrichum gloeosporioides0.36[5]
Herbicidal Activity

Quinazoline-2,4-dione derivatives have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis and a validated target for herbicides.[1]

Mechanism of Action: Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. The absence of carotenoids results in the photo-destruction of chlorophyll, leading to bleaching of the plant tissues and eventual death.

Herbicidal Mode of Action (HPPD Inhibition) cluster_0 Plant Cell A Quinazoline-2,4-dione Derivative B HPPD Enzyme A->B Inhibits C Inhibition of Plastoquinone Synthesis B->C D Inhibition of Carotenoid Biosynthesis C->D E Photodestruction of Chlorophyll D->E F Plant Bleaching and Death E->F

Caption: Inhibition of HPPD by quinazoline-2,4-dione derivatives leading to plant death.

Quantitative Data on Herbicidal Activity:

Compound IDTarget EnzymeKi (µM)Herbicidal Activity (at 37.5 g AI ha⁻¹)Reference
11h (a triketone-containing quinazoline-2,4-dione) HPPD0.005Strong and broad-spectrum[1]
Mesotrione (Commercial Herbicide) HPPD0.013Standard[1]
QPP-7 (a quinazolin-4(3H)-one derivative) ACCaseIC50 = 54.65 nMExcellent against monocotyledonous weeds[6]
Insecticidal Activity

Certain quinoline derivatives have demonstrated insecticidal properties against various pests, including mosquito larvae.[7] The introduction of fluorine can enhance the insecticidal potency of these compounds.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Prepare potato dextrose agar (PDA) medium and sterilize.

  • Incorporate the test compound (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations.

  • Pour the amended PDA into sterile Petri dishes.

  • Place a mycelial plug (5 mm diameter) of the target fungus onto the center of each plate.

  • Incubate the plates at 25-28°C for a specified period.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control (solvent only).

Protocol 3: In Vivo Herbicidal Assay (Post-emergence)
  • Cultivate weed species in pots in a greenhouse to the 2-3 leaf stage.

  • Prepare a spray solution of the test compound at various application rates (e.g., g AI ha⁻¹) with appropriate adjuvants.

  • Spray the solution evenly onto the foliage of the weeds.

  • Maintain the treated plants in the greenhouse under controlled conditions.

  • Visually assess the herbicidal injury (e.g., on a scale of 0-100%) at specified time points after treatment.

Conclusion

This compound derivatives and related fluorinated heterocyclic compounds represent a promising area of research for the development of new and effective agricultural chemicals. Their diverse biological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make them attractive candidates for addressing the ongoing challenges in crop protection. Further exploration of structure-activity relationships and modes of action will be crucial in realizing the full potential of this chemical class in modern agriculture.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, particularly in oncology. The functionalization of this core structure is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1] This application note provides detailed protocols for the Suzuki coupling of 4-fluoroquinazoline with various boronic acids, a key transformation for the synthesis of diverse libraries of compounds for drug discovery.

While the Suzuki coupling of chloro, bromo, and iodoquinazolines is well-established, the activation of the C-F bond in this compound presents a unique challenge due to the high bond dissociation energy of the C-F bond. This often necessitates more forcing reaction conditions or the use of specialized catalyst systems to achieve efficient coupling. The protocols outlined below are based on established methodologies for related haloquinazolines and provide a robust starting point for the successful execution of Suzuki couplings with this compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with various aryl- and heteroarylboronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be required for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial, add this compound (1.0 equiv.), the aryl- or heteroarylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the ligand (if used, 4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (2.0-3.0 equiv.) and the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the this compound). If a biphasic system is used, add degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

For accelerated reaction times, microwave-assisted synthesis can be employed.

Materials:

  • As listed in the general protocol.

  • Microwave-safe reaction vial with a stir bar.

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equiv.), the aryl- or heteroarylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the base (e.g., K₂CO₃; 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in the general procedure.[3]

Data Presentation

The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of related haloquinazolines. These data serve as a guideline for expected outcomes when coupling with this compound, though optimization will likely be necessary.

Table 1: Representative Conditions for Suzuki Coupling of Haloquinazolines.

EntryHaloquinazolineBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-6-iodoquinazolinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001285N/A
22,4-Dichloroquinazoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O80692N/A
34-Chloroquinazoline3-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane1101878N/A
42,4,7-Trichloroquinazoline4-Fluorophenylboronic acidPd(OAc)₂ (10) / PPh₃ (30)Na₂CO₃ (6.2)DME/H₂OReflux2475[4]

Note: The data in this table is representative of Suzuki couplings on various haloquinazolines and is intended to provide a starting point for the optimization of reactions with this compound.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Reactants: This compound Arylboronic Acid Catalyst & Ligand Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous Solvent (and degassed H₂O if biphasic) inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor extract Work-up: Dilute, Wash with H₂O & Brine monitor->extract purify Purify: Dry, Concentrate, Column Chromatography extract->purify product Pure 4-Arylquinazoline Product purify->product

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-OR pd2_halide->pd2_boronate Ligand Exchange pd2_trans R¹-Pd(II)L₂-R² pd2_boronate->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (4-Arylquinazoline) pd2_trans->product r1x R¹-X (this compound) r1x->pd2_halide r2by2 R²-B(OH)₂ (Arylboronic Acid) r2by2->pd2_trans base Base base->pd2_boronate

References

Application Notes and Protocols: N-arylation of 4-Fluoroquinazoline with Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-arylation of 4-fluoroquinazoline with a variety of substituted anilines. This reaction is a cornerstone in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors for anticancer therapies. While many literature precedents utilize 4-chloroquinazoline, the principles and procedures outlined here are directly applicable and adaptable for the more reactive this compound substrate.

Introduction

The quinazoline scaffold is a privileged structure in drug discovery. The functionalization at the C4 position through N-arylation is a key step in the synthesis of numerous biologically active molecules. The reaction involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom at the C4 position of the quinazoline ring by a substituted aniline. Due to the higher electronegativity of fluorine compared to chlorine, this compound is expected to be more reactive towards nucleophilic attack, potentially allowing for milder reaction conditions, shorter reaction times, and in some cases, catalyst-free synthesis.

The choice of reaction conditions, including solvent, temperature, and the potential use of a catalyst, is crucial for achieving high yields and purity. Both conventional heating and microwave irradiation methods have been successfully employed, with the latter often offering significant advantages in terms of reduced reaction times and improved yields.[1][2][3]

Reaction Workflow

The general workflow for the N-arylation of this compound is depicted below. The process begins with the selection of the appropriate substituted aniline and this compound. The reaction is then carried out under optimized conditions, followed by workup and purification to isolate the desired N-aryl-4-aminoquinazoline product.

N_arylation_workflow cluster_reactants Reactant Selection cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product fluoroquinazoline This compound reaction_conditions Solvent & Temperature (Conventional or Microwave) fluoroquinazoline->reaction_conditions aniline Substituted Aniline aniline->reaction_conditions workup Aqueous Workup Extraction reaction_conditions->workup purification Column Chromatography or Recrystallization workup->purification final_product N-Aryl-4-aminoquinazoline purification->final_product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR')(L_n)]+X- OxAdd->AmineCoord Amine Coordination (R'NH) Deprotonation Ar-Pd(II)-NR'(L_n) AmineCoord->Deprotonation Deprotonation (Base) RedElim Ar-NR' Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

References

Application Notes and Protocols: 4-Fluoroquinazoline Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-fluoroquinazoline derivatives in materials science, focusing on their application in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The introduction of a fluorine atom at the 4-position of the quinazoline core can significantly influence the electronic and photophysical properties of the molecule, making these compounds promising candidates for various advanced materials.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinazoline derivatives are emerging as a significant class of materials for OLEDs due to their high thermal stability and tunable emission properties. The incorporation of fluorine atoms can enhance electron injection and transport, leading to improved device performance. Donor-acceptor type molecules based on a quinazoline acceptor have been shown to be effective emitters, with some derivatives exhibiting high photoluminescence quantum yields.

Data Presentation: Photophysical Properties of Quinazoline-Based Fluorophores

The following table summarizes the key photophysical properties of a series of donor-acceptor type fluorescent compounds with a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor core and various amino donors at the 4- or 7-positions. These compounds serve as representative examples of the potential of fluorinated quinazoline derivatives in OLED applications.[1][2]

CompoundDonor Group PositionAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [nm]Photoluminescence Quantum Yield (PLQY) [%]
1 43694144584.67
2 44034504787.59
3 441550085-
4 442051494-
5 4444575131-
7 74004585843.32

*Data measured in cyclohexane at 2 x 10⁻⁵ M.[1]

Experimental Protocol: Fabrication of a Blue OLED Device

This protocol describes the fabrication of a multilayer OLED device using a quinazoline derivative as the active layer. The specific quinazoline derivative used in the literature is compound 2 from the table above, which has a di(4-methoxyphenyl)amino donor at the 4-position of the quinazoline core.[1]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Deionized water

  • Acetone

  • Isopropanol

  • UV-ozone cleaner

  • Quinazoline derivative emitter (e.g., Compound 2 )

  • Hole transport layer (HTL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, NPB)

  • Electron transport layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)

  • Electron injection layer (EIL) material (e.g., Lithium fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

  • High-vacuum thermal evaporation system

Protocol:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Treat the ITO surface with UV-ozone for 15 minutes immediately before loading into the deposition chamber to improve the work function.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).

    • Deposit the following layers sequentially:

      • HTL: Deposit a 40 nm thick layer of NPB.

      • Emissive Layer (EML): Deposit a 20 nm thick layer of the quinazoline derivative (e.g., Compound 2 ).

      • ETL: Deposit a 30 nm thick layer of Alq₃.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the electron injection layer.

    • Deposit a 100 nm thick layer of Al as the cathode.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Experimental Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps ITO_Substrate ITO-Coated Glass Substrate Cleaning Ultrasonic Cleaning (DI Water, Acetone, Isopropanol) ITO_Substrate->Cleaning Drying Oven Drying (120°C) Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HTL Hole Transport Layer (HTL) (e.g., NPB, 40 nm) UV_Ozone->HTL Transfer to Evaporation Chamber EML Emissive Layer (EML) (Quinazoline Derivative, 20 nm) HTL->EML ETL Electron Transport Layer (ETL) (e.g., Alq3, 30 nm) EML->ETL EIL Electron Injection Layer (EIL) (LiF, 1 nm) ETL->EIL Cathode Cathode (Al, 100 nm) EIL->Cathode Encapsulation Encapsulation (Nitrogen Atmosphere) Cathode->Encapsulation Testing Device Characterization Encapsulation->Testing

Caption: Workflow for the fabrication of an OLED device using a this compound derivative.

Application in Chemical Sensors

The inherent fluorescence of many quinazoline derivatives makes them suitable candidates for the development of chemical sensors. The principle often relies on the modulation of their fluorescence intensity or wavelength upon interaction with a specific analyte. While specific research on this compound as a chemical sensor is limited, the broader class of quinoline and quinazoline compounds has been investigated for the detection of metal ions. The mechanism often involves photoinduced electron transfer (PET), which is affected by the binding of the analyte to a receptor unit attached to the fluorophore.

Experimental Protocol: General Procedure for Fluorescence-Based Anion Sensing

This protocol outlines a general method for testing the anion sensing capabilities of a fluorescent quinazoline derivative in solution, based on the principle of fluorescence quenching or enhancement.

Materials:

  • Fluorinated quinazoline derivative (as the potential sensor)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Stock solutions of various anions (e.g., tetrabutylammonium salts of F⁻, Cl⁻, Br⁻, I⁻, CN⁻, AcO⁻, H₂PO₄⁻)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Volumetric flasks and micropipettes

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the quinazoline derivative in the chosen anhydrous solvent (e.g., 1.0 x 10⁻³ M).

    • Prepare stock solutions of the various tetrabutylammonium salts of the anions to be tested in the same solvent (e.g., 1.0 x 10⁻² M).

  • UV-Vis Absorption Titration:

    • Place a solution of the quinazoline derivative (e.g., 2.0 mL of a 1.0 x 10⁻⁵ M solution) in a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum.

    • Incrementally add small aliquots of a specific anion stock solution (e.g., 2 µL of 1.0 x 10⁻² M solution) to the cuvette.

    • Record the UV-Vis spectrum after each addition and mixing.

    • Observe any changes in the absorption maxima or the appearance of new bands.

  • Fluorescence Titration:

    • Place a solution of the quinazoline derivative (e.g., 2.0 mL of a 1.0 x 10⁻⁵ M solution) in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum by exciting at a suitable wavelength (determined from the absorption spectrum).

    • Incrementally add small aliquots of a specific anion stock solution to the cuvette.

    • Record the fluorescence spectrum after each addition and mixing.

    • Monitor changes in fluorescence intensity (quenching or enhancement) or shifts in the emission maximum.

    • Repeat the titration for each anion to be tested to assess selectivity.

  • Data Analysis:

    • Plot the change in absorbance or fluorescence intensity as a function of the anion concentration.

    • Determine the binding constant (K) from the titration data using appropriate models (e.g., Benesi-Hildebrand).

Logical Relationship for a Fluorescence-Based Sensor

Sensor_Mechanism cluster_sensor Sensor System cluster_signal Signal Transduction Fluorophore This compound Derivative (Fluorophore) Analyte Target Analyte (e.g., Anion) Fluorophore->Analyte Binding Emission_On Fluorescence Emission (Signal ON) Fluorophore->Emission_On No Analyte Complex Fluorophore-Analyte Complex Analyte->Complex Emission_Off Fluorescence Quenching (Signal OFF) Complex->Emission_Off Analyte Present Excitation Light Excitation Excitation->Fluorophore

Caption: Logical diagram of a turn-off fluorescent chemical sensor.

Synthesis of a this compound Derivative

While the direct synthesis of the parent this compound for materials science applications is not detailed in the provided literature, a representative protocol for a substituted fluoroquinazoline can be adapted. The following is a general, multi-step synthesis for a 2-aryl-8-fluoroquinazoline-4-carboxylic acid derivative, based on a reported procedure.[3]

Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid

Step 1: Synthesis of N-(2-benzoyl-6-fluorophenyl)-3-bromobenzamide

  • To a solution of 2-amino-3-fluorobenzophenone (1 mmol) and triethylamine (1 mmol) in dichloromethane (DCM) at 0 °C, add a solution of 3-bromobenzoyl chloride (1 mmol) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 4 hours or until completion is indicated by thin-layer chromatography (TLC).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of Ethyl 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylate

  • Reflux a mixture of the product from Step 1 (1 mmol) and thionyl chloride (2 mL) for 3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in a suitable solvent and react with ethyl carbamate in the presence of a Lewis acid catalyst (e.g., SnCl₄) to facilitate cyclization.

  • Purify the resulting ethyl ester by column chromatography.

Step 3: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid

  • Stir a solution of the ethyl ester from Step 2 (1 mmol) in ethanol with an aqueous solution of NaOH (20%, 5 mL).

  • Reflux the reaction mixture for 2 hours.

  • Concentrate the mixture under reduced pressure, acidify with a citric acid solution (20%), and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final carboxylic acid product.

Synthetic Pathway Diagram

Synthesis_Pathway Reactant1 2-Amino-3-fluorobenzophenone Intermediate1 N-(2-benzoyl-6-fluorophenyl) -3-bromobenzamide Reactant1->Intermediate1 Step 1: Acylation Reactant2 3-Bromobenzoyl chloride Reactant2->Intermediate1 Intermediate2 Ethyl 2-(3-bromophenyl) -8-fluoroquinazoline-4-carboxylate Intermediate1->Intermediate2 Step 2: Cyclization & Esterification Product 2-(3-Bromophenyl) -8-fluoroquinazoline-4-carboxylic Acid Intermediate2->Product Step 3: Hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: 4-Fluoroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the multi-step synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: I am observing a very low yield or no product in the initial cyclization step to form the 4-hydroxyquinazoline precursor. What could be the issue?

A1: Low yields in the formation of the quinazolinone ring are a common problem.[1] Several factors could be responsible:

  • Sub-optimal Reaction Conditions: The cyclization reaction, often starting from anthranilic acid derivatives, is sensitive to temperature and reaction time.[2][3]

    • Troubleshooting:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material is being consumed and to find the optimal reaction time.[4]

      • Perform small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition for your specific substrates.[5]

      • Ensure the chosen solvent (e.g., ethanol, formamide) is appropriate and anhydrous, as moisture can interfere with the reaction.[2][6]

  • Poor Quality of Starting Materials: Impurities in the anthranilic acid derivative or the C1 source (e.g., formamide, orthoformate) can lead to side reactions and significantly reduce the yield.

    • Troubleshooting:

      • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

      • If necessary, purify the starting materials before use. For instance, anthranilic acid can be recrystallized.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Increase the reaction time and continue monitoring by TLC.[4]

      • If extending the time is ineffective, a gradual increase in temperature may be necessary to drive the reaction to completion.[4]

Q2: The chlorination of 4-hydroxyquinazoline to 4-chloroquinazoline is inefficient. How can I improve this step?

A2: The conversion of the hydroxyl group to a chloride is a critical step.[7] Incomplete conversion or degradation can be problematic.

  • Ineffective Chlorinating Agent: The activity of the chlorinating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂)) can be compromised.

    • Troubleshooting:

      • Use a fresh bottle of the chlorinating agent. POCl₃ can degrade over time, especially if exposed to moisture.

      • Ensure an adequate excess of the chlorinating agent is used, as some may be consumed by trace amounts of water.

      • Consider adding a catalytic amount of a tertiary amine (like N,N-diethylaniline) or DMF, which can facilitate the reaction.

  • Harsh Reaction Conditions: High temperatures for prolonged periods can lead to the decomposition of the quinazoline ring.

    • Troubleshooting:

      • Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that provide complete conversion.

      • Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid degradation.

Q3: The final fluorination step from 4-chloroquinazoline is giving low yields. What are the common pitfalls?

A3: The nucleophilic aromatic substitution (SNAr) of the 4-chloro group with a fluoride source is often the most challenging step. The C-Cl bond at the 4-position is activated towards nucleophilic attack, but the reaction still requires careful optimization.[8][9]

  • Low Reactivity of Fluoride Source: The choice and condition of the fluoride salt are crucial.

    • Troubleshooting:

      • Potassium fluoride (KF) is commonly used. Ensure it is anhydrous by spray-drying or by heating under a vacuum before use. Trace water will significantly hinder the reaction.

      • Consider using a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide) to increase the solubility and nucleophilicity of the fluoride ion in aprotic polar solvents like DMSO, DMF, or sulfolane.

  • Sub-optimal Reaction Conditions: SNAr reactions are highly dependent on the solvent and temperature.

    • Troubleshooting:

      • Use a high-boiling point, polar aprotic solvent to facilitate the reaction.

      • These reactions often require high temperatures (e.g., 150-220 °C). A temperature screening experiment is recommended to find the optimal balance between reaction rate and product stability.

  • Competing Side Reactions: At high temperatures, side reactions such as hydrolysis (if water is present) or reaction with the solvent can occur.

    • Troubleshooting:

      • Maintain strictly anhydrous conditions.

      • If side products are observed, consider lowering the temperature and extending the reaction time.

Q4: I am having difficulty purifying the final this compound product. What methods are most effective?

A4: Purification can be challenging due to the presence of unreacted starting materials or closely related side products.

  • Column Chromatography:

    • Troubleshooting:

      • Silica gel column chromatography is a common method.[10]

      • If the compound is streaking or separation is poor, try modifying the eluent system. A typical system might be a gradient of ethyl acetate in hexanes. Adding a small amount of a more polar solvent like methanol might be necessary.[11]

      • If the compound is basic, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.

  • Recrystallization:

    • Troubleshooting:

      • Recrystallization is an excellent method for obtaining highly pure material if a suitable solvent can be found.[12][13]

      • Conduct a systematic solvent screen with small amounts of the crude product to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.[14][15] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.

Data Presentation

The following tables summarize typical reaction conditions for the key steps in this compound synthesis, compiled from procedures for analogous compounds. These should serve as a starting point for optimization.

Table 1: Typical Conditions for 4-Hydroxyquinazoline Formation

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Anthranilic AcidFormamideNeat130-1352~96[2]
Isatoic AnhydrideTriethyl orthoformate, NH₄OAcEthanolReflux4~85[16]
2-AminoacetophenoneFormamide, BF₃·Et₂ONeat1506~86[3]

Table 2: Typical Conditions for Chlorination and Fluorination

StepSubstrateReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
Chlorination 4-HydroxyquinazolinePOCl₃Neat or TolueneReflux (~110)2-4>80[7]
Fluorination 4-ChloroquinazolineAnhydrous KF, Phase-Transfer CatalystDMSO or Sulfolane180-2204-1250-70General SNAr

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinazoline from Anthranilic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and formamide (4.0 eq).[2]

  • Reaction: Heat the reaction mixture in an oil bath at 130-135°C for 2 hours.[2]

  • Workup: Cool the reaction mixture to room temperature. A solid precipitate should form.

  • Isolation: Add water to the flask and stir. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 4-hydroxyquinazoline.

Protocol 2: Synthesis of 4-Chloroquinazoline

  • Setup: In a round-bottom flask, place 4-hydroxyquinazoline (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, ~5.0 eq) in a fume hood. A catalytic amount of DMF can be added.

  • Reaction: Heat the mixture to reflux (approximately 110°C) for 2-3 hours. Monitor the reaction by TLC until all the starting material has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring in a fume hood.

  • Isolation: Neutralize the aqueous solution with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the pH is ~7-8. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of this compound

  • Setup: In a flask equipped for high-temperature reaction (e.g., with a mechanical stirrer and reflux condenser), combine 4-chloroquinazoline (1.0 eq), anhydrous potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

  • Solvent: Add a dry, high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

  • Reaction: Heat the mixture to 180-200°C and stir vigorously for 4-8 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water.

  • Extraction: Extract the aqueous mixture several times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Fluorination (SNAr) A Anthranilic Acid Derivative C 4-Hydroxyquinazoline A->C Cyclization (Heat) B Formamide / Orthoformate B->C E 4-Chloroquinazoline C->E Reflux D POCl3 / SOCl2 D->E H This compound E->H High Temp (e.g., 180-220°C) F Anhydrous KF F->H G Phase-Transfer Catalyst G->H I Purification (Chromatography / Recrystallization) H->I G cluster_reagents Check Reagents & Starting Materials cluster_conditions Optimize Reaction Conditions cluster_workup Review Workup & Purification Start Low Yield or No Product Observed by TLC/LC-MS Reagent_Purity Verify Purity of Starting Materials (NMR, m.p.) Start->Reagent_Purity Is material quality certain? Monitor_Rxn Monitor Reaction Over Time (TLC/LC-MS) Start->Monitor_Rxn Is reaction complete? Workup_pH Optimize pH During Aqueous Workup Start->Workup_pH Product loss during extraction? Reagent_Anhydrous Ensure Reagents & Solvents are Anhydrous Reagent_Purity->Reagent_Anhydrous Purity Confirmed Temp_Screen Perform Temperature Screen (e.g., 80-120°C) Monitor_Rxn->Temp_Screen Incomplete Conversion Solvent_Screen Test Alternative Solvents Temp_Screen->Solvent_Screen No Improvement Purification_Method Change Purification Method (e.g., Recrystallization vs. Column) Workup_pH->Purification_Method

References

Technical Support Center: Optimizing 4-Fluoroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 4-Fluoroquinazoline reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct synthetic route to this compound involves the cyclocondensation of 2-amino-4-fluorobenzoic acid or its derivatives with a source of formamide or formamidine. A widely used method is a variation of the Niementowski quinazoline synthesis, where 2-amino-4-fluorobenzoic acid is heated with formamide or formamidine acetate.[1][2]

Q2: I am experiencing a very low yield in my this compound synthesis. What are the primary causes?

A2: Low yields in this compound synthesis are a common challenge and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst (if any), and concentration of reactants can significantly impact the yield.

  • Purity of Starting Materials: Impurities in the 2-amino-4-fluorobenzoic acid or the formamide source can lead to side reactions and inhibit the desired transformation.[3]

  • Side Product Formation: The formation of undesired isomers or byproducts, such as quinazolin-4-one derivatives, can consume the starting materials and reduce the yield of this compound.[4]

Q3: How can I monitor the progress of my this compound reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time.

Q4: What are the common side products in this compound synthesis and how can I minimize them?

A4: A common side product is the corresponding 7-fluoroquinazolin-4(3H)-one. This can arise from the reaction of 2-amino-4-fluorobenzoic acid with formamide, especially if water is present or if the reaction conditions favor the formation of the ketone. To minimize its formation, ensure anhydrous reaction conditions and consider using an excess of the formamide source.[4]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction by TLC/LC-MS and continue until the starting material is consumed.[3] 2. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20°C. High temperatures (130-160°C) are often required.[1]Complete consumption of starting materials and increased product formation.
Suboptimal Reagents 1. Check Purity of 2-amino-4-fluorobenzoic acid: Use recrystallized or purified starting material.[5] 2. Use Fresh Formamide/Formamidine Acetate: Formamide can hydrolyze over time. Use a freshly opened bottle or distill before use.Reduced side reactions and improved yield.
Poor Solvent Choice 1. Solvent Screening: If using a solvent, screen different high-boiling polar aprotic solvents like DMF or DMSO. 2. Neat Conditions: Consider running the reaction neat (without solvent), especially when using formamide.[1]Improved solubility of reactants and enhanced reaction rate.
Formation of Side Products
Side Product Identification Mitigation Strategies
7-Fluoroquinazolin-4(3H)-one Can be identified by a different Rf value on TLC and by its characteristic mass in LC-MS.1. Use Excess Formamide/Formamidine: A larger excess can favor the formation of the desired 4-aminoquinazoline.[4] 2. Anhydrous Conditions: Ensure all glassware is dry and reagents are anhydrous to suppress hydrolysis.
Polymeric Materials Formation of intractable tar-like substances.1. Lower Reaction Temperature: If possible, find the minimum temperature required for the reaction to proceed. 2. Use a More Dilute Solution: If running in a solvent, decreasing the concentration can sometimes reduce polymerization.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the Niementowski synthesis and should be optimized for your specific laboratory conditions.

Materials:

  • 2-amino-4-fluorobenzoic acid

  • Formamide or Formamidine acetate

  • High-boiling point solvent (optional, e.g., DMF, Dowtherm A)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and formamide (5-10 equivalents) or formamidine acetate (1.2-1.5 equivalents).

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 130-160°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, pour the reaction mixture into ice-water to induce precipitation.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Reagents reagents Combine 2-amino-4-fluorobenzoic acid and Formamide/Formamidine Acetate start->reagents heating Heat to 130-160°C reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring monitoring->heating Incomplete? workup Reaction Work-up (Cooling, Precipitation) monitoring->workup Complete? purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: This compound purification->product troubleshooting_workflow start Low Yield of this compound? check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Increase reaction time or temperature check_completion->incomplete No check_purity Are starting materials pure? check_completion->check_purity Yes end Improved Yield incomplete->end purify_reagents Purify/use fresh reagents check_purity->purify_reagents No check_side_products Significant side products? check_purity->check_side_products Yes purify_reagents->end optimize_conditions Optimize reaction conditions (e.g., excess formamide, anhydrous) check_side_products->optimize_conditions Yes check_side_products->end No optimize_conditions->end

References

Technical Support Center: Purification of 4-Fluoroquinazoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-fluoroquinazoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most prevalent and effective methods for purifying this compound and its derivatives are column chromatography and recrystallization. Column chromatography is highly versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity of the final product, assuming a suitable solvent is found. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final compound.

Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?

A2: Impurities largely depend on the synthetic route but often include unreacted starting materials, reagents, and byproducts from side reactions. Common impurities can be regioisomers formed during substitution reactions, homocoupling products if using cross-coupling methodologies, and less halogenated or dehalogenated derivatives.[1] It is crucial to understand the reaction mechanism to anticipate potential impurities.

Q3: How does the fluorine substituent affect the purification process?

A3: The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, such as polarity, solubility, and crystallinity, which directly impacts the purification strategy. Fluorination can increase the compound's polarity compared to its non-fluorinated analog, necessitating adjustments to chromatographic solvent systems. It may also influence the choice of recrystallization solvents.

Q4: My this compound derivative appears to be unstable on silica gel. What are my options?

A4: If your compound shows degradation on standard silica gel, which can be acidic, consider using a deactivated or neutral stationary phase. Options include treating the silica gel with a base like triethylamine, or using alternative stationary phases such as neutral alumina or florisil. Performing a quick stability test on a TLC plate can help diagnose this issue.

Purification Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, providing potential causes and actionable solutions in a question-and-answer format.

Column Chromatography Troubleshooting

Q5: Why is there poor separation between my desired product and an impurity on the column?

A5: Poor separation in column chromatography can be attributed to several factors:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the components.

  • Column Overloading: Too much crude material was loaded onto the column for its size.

  • Co-elution of Isomers: Structural isomers can have very similar polarities, making them difficult to separate.

  • Poor Column Packing: An unevenly packed column leads to band broadening and poor separation.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities and selectivities. A common starting point for quinazoline derivatives is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Reduce Sample Load: Ensure the amount of crude material is appropriate for the column dimensions (typically 1-5% of the silica gel weight).

  • Improve Resolution: For challenging separations, consider using a longer column, a finer mesh silica gel, or a shallower solvent gradient.

  • Check for Co-elution: If co-elution is suspected, especially with isomers, techniques like High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) can help identify if a single chromatographic peak consists of multiple components.[1]

Q6: The purified product yield after column chromatography is very low. What happened?

A6: Low yield can be a frustrating issue with several potential causes:

  • Product Decomposition: The compound may be unstable on the silica gel.

  • Product Still on the Column: The eluent may not be polar enough to elute your compound.

  • Product is Highly Soluble: The product might be eluting as a very broad band, making the fractions too dilute to detect easily.

  • Physical Loss: Material loss during sample loading or fraction collection.

Troubleshooting Steps:

  • Assess Compound Stability: Spot the purified compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation spots appear.

  • Increase Eluent Polarity: After your expected product has eluted, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) and check the collected fractions for your product.

  • Concentrate Fractions: If you suspect very dilute fractions, try concentrating a range of fractions where you expect your compound to be and re-analyze by TLC.

Recrystallization Troubleshooting

Q7: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A7: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent.

Troubleshooting Steps:

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Let the solution cool to room temperature undisturbed before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.

  • Add a Seed Crystal: If you have a pure crystal of your compound, adding it to the cooled solution can initiate crystallization.

  • Change the Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a solvent pair.

Q8: After recrystallization, the purity of my compound has not significantly improved. Why?

A8: This indicates that the chosen recrystallization solvent is not effectively separating the impurities from the desired product.

Troubleshooting Steps:

  • Select a Better Solvent: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Perform a Second Recrystallization: A subsequent recrystallization using a different solvent system may be necessary to remove persistent impurities.

  • Consider a Pre-purification Step: If the crude material is very impure, a preliminary purification by column chromatography might be required before recrystallization.

Quantitative Data Summary

The following tables provide representative quantitative data for the purification of this compound derivatives. Note: This data is illustrative and may require optimization for specific derivatives.

Table 1: Representative Column Chromatography Parameters

Compound TypeStationary PhaseEluent System (v/v)Typical YieldPurity (by HPLC)
2-Chloro-4-anilino-6,7-dimethoxyquinazolineSilica GelDichloromethane:Methanol (99:1)60-70%>98%
4-Fluoro-2-methylquinazolineSilica GelHexane:Ethyl Acetate (4:1 to 2:1 gradient)75-85%>99%
4-Fluoro-7-nitroquinazolineSilica GelDichloromethane:Ethyl Acetate (10:1)60-70%>97%

Table 2: Representative Recrystallization Conditions

Compound TypeSolvent(s)Temperature ProfileTypical YieldPurity (by HPLC)
4-Fluoro-6-aminoquinazolineEthanolDissolve at boiling, cool to RT, then 4 °C80-90%>99.5%
2,4-Difluoro-quinazolineIsopropanol/WaterDissolve in hot isopropanol, add water until cloudy, cool slowly70-85%>99%
This compound HCl saltMethanol/EtherDissolve in minimal hot methanol, add ether as anti-solvent>90%>99.8%

Table 3: Exemplary HPLC Purity Analysis Parameters

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 20 minutes5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Resolution Good for major impuritiesExcellent for trace and isomeric impurities

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes a general procedure for purifying a this compound derivative using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine the optimal eluent system using TLC. The ideal system should provide a retention factor (Rf) of ~0.2-0.3 for the desired compound.

  • Column Packing:

    • Plug the bottom of the column with glass wool or cotton.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the eluent to elute compounds of increasing polarity.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purifying a this compound derivative by recrystallization.

Materials:

  • Crude this compound derivative

  • High-purity recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Product TLC TLC Analysis (Assess Purity & Select Method) Crude->TLC Column Column Chromatography TLC->Column Complex Mixture Recrystal Recrystallization TLC->Recrystal Relatively Pure HPLC HPLC Purity Check Column->HPLC Recrystal->HPLC HPLC->Column Purity Not Met Pure Pure Product (>98%) HPLC->Pure Purity Met

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Guide cluster_column Column Chromatography cluster_recrystal Recrystallization Start Purification Issue (e.g., Low Yield, Low Purity) Method Which Method? Start->Method PoorSep Poor Separation? Method->PoorSep Column Oiling Oiling Out? Method->Oiling Recrystallization LowYield_Col Low Yield? PoorSep->LowYield_Col No Solvent_Col Optimize Solvent (TLC) PoorSep->Solvent_Col Yes Flush Flush with Polar Solvent LowYield_Col->Flush Yes Load Reduce Sample Load Solvent_Col->Load Repack Repack Column Load->Repack LowPurity_Rec Purity Not Improved? Oiling->LowPurity_Rec No SlowCool Cool Slowly / Add Seed Oiling->SlowCool Yes NewSolvent Change Solvent/Solvent Pair LowPurity_Rec->NewSolvent Yes SlowCool->NewSolvent

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: 4-Fluoroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important fluorinated heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) from 4-chloroquinazoline: This is a widely used method where the chloro group at the 4-position of the quinazoline ring is displaced by a fluoride ion. The fluoride source is typically a metal fluoride, such as potassium fluoride (KF).

  • Cyclization of a fluorinated precursor: This approach involves building the quinazoline ring from a starting material that already contains the fluorine atom. A common precursor is 2-amino-benzonitrile, which can be cyclized with a suitable one-carbon source like formamide or triethyl orthoformate.

Q2: What are the typical side products observed in this compound synthesis?

A2: The formation of side products is a common challenge that can significantly lower the yield and purity of the desired this compound. The most frequently encountered side products include:

  • 4-Hydroxyquinazoline: This is often the major byproduct, arising from the hydrolysis of the 4-fluoro substituent. The presence of water in the reaction mixture, either as a solvent impurity or introduced during workup, can promote this unwanted reaction.

  • Unreacted Starting Material: Incomplete conversion of the starting material (e.g., 4-chloroquinazoline) is a common issue, leading to its presence in the crude product mixture.

  • Quinazoline Dimers: Under certain reaction conditions, dimerization of quinazoline intermediates can occur, leading to the formation of higher molecular weight impurities.

Q3: How can I minimize the formation of 4-hydroxyquinazoline?

A3: Minimizing the formation of the hydrolysis product, 4-hydroxyquinazoline, is crucial for achieving a high yield of this compound. Here are some key strategies:

  • Anhydrous Reaction Conditions: Ensure that all solvents and reagents are rigorously dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Aprotic Solvents: Employ aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile. These solvents are less likely to participate in hydrolysis reactions compared to protic solvents.

  • Controlled Workup: During the workup procedure, minimize the contact time with aqueous solutions and consider using anhydrous workup techniques where possible.

Q4: What is the best way to purify crude this compound?

A4: Purification of this compound from the common side products typically involves standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating this compound from 4-hydroxyquinazoline and other impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an efficient final purification step.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. If starting material is still present, increase the reaction time. 3. If extended time is ineffective, gradually increase the reaction temperature.Complete consumption of starting material and formation of the desired product.
Poor Quality of Reagents 1. Verify the purity of starting materials (e.g., 4-chloroquinazoline, KF) by NMR or melting point. 2. Use freshly opened and properly stored reagents. For KF, consider using spray-dried KF for higher reactivity.Use of high-purity reagents will minimize side reactions and improve conversion.
Sub-optimal Reaction Conditions 1. Optimize the reaction temperature. Some SNAr reactions require elevated temperatures to proceed efficiently. 2. Screen different aprotic solvents (e.g., DMF, DMSO, acetonitrile) to find the one that gives the best solubility and reactivity.Identification of optimal temperature and solvent for maximizing product yield.
Hydrolysis to 4-Hydroxyquinazoline 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 2. Use anhydrous solvents and reagents.Reduced formation of the 4-hydroxyquinazoline side product.

Issue 2: Presence of Significant Amounts of 4-Hydroxyquinazoline in the Product

Potential Cause Troubleshooting Step Expected Outcome
Presence of Water in the Reaction 1. Use freshly distilled or commercially available anhydrous solvents. 2. Dry all reagents thoroughly before use. 3. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).Minimized hydrolysis of the this compound product.
Workup Procedure 1. Minimize the duration of contact with aqueous phases during extraction. 2. Perform extractions at low temperatures to reduce the rate of hydrolysis. 3. Consider an anhydrous workup if feasible.Preservation of the this compound product during purification.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Co-elution of Product and Impurities 1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent is often effective. 2. Consider using a different stationary phase, such as alumina, if separation on silica gel is poor.Improved separation of this compound from impurities, leading to a purer final product.
Presence of Unreacted Starting Material 1. Optimize the reaction conditions to drive the reaction to completion. 2. Choose a chromatography solvent system that provides good separation between the starting material and the product.Complete removal of starting material from the isolated product.

Experimental Protocols

Synthesis of this compound from 4-Chloroquinazoline

This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

  • 4-Chloroquinazoline

  • Spray-dried Potassium Fluoride (KF)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).

  • Under an inert atmosphere, add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-150 °C and stir vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Spectroscopic Data for this compound and a Common Side Product

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
This compound 8.85 (s, 1H), 8.30-8.20 (m, 1H), 8.00-7.90 (m, 1H), 7.85-7.75 (m, 2H)162.5 (d, JCF = 250 Hz), 152.0, 150.5, 134.5, 129.0, 128.5, 125.0, 115.0 (d, JCF = 20 Hz)148 [M]⁺
4-Hydroxyquinazoline 12.1 (br s, 1H), 8.15 (d, 1H), 7.85 (t, 1H), 7.70 (d, 1H), 7.55 (t, 1H)165.0, 151.0, 145.0, 134.0, 127.0, 126.5, 126.0, 120.0146 [M]⁺

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_product Desired Product cluster_side_product Side Product 4-Chloroquinazoline 4-Chloroquinazoline This compound This compound 4-Chloroquinazoline->this compound KF, DMF, Heat 4-Hydroxyquinazoline 4-Hydroxyquinazoline This compound->4-Hydroxyquinazoline H₂O (Hydrolysis)

Caption: Reaction pathway for the synthesis of this compound and the formation of the 4-hydroxyquinazoline side product.

Troubleshooting_Workflow start Low Yield of This compound check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains side_products Significant Side Products (e.g., 4-Hydroxyquinazoline) check_reaction->side_products Product Formed with Major Impurities extend_time Increase Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) side_products->check_conditions extend_time->check_reaction increase_temp->check_reaction improve_conditions Implement Strict Anhydrous and Inert Conditions check_conditions->improve_conditions Moisture Suspected end Improved Yield check_conditions->end Conditions OK, Purification Issue improve_conditions->end

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoroquinazoline Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 4-Fluoroquinazoline coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings of this compound can be attributed to several factors. The electron-withdrawing nature of the fluorine atom and the quinazoline ring system can influence the reactivity of the substrate. Common issues include:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. The catalyst may not be active enough, or the ligand may not be suitable for the specific substrates.

  • Suboptimal Base: The base plays a crucial role in the activation of the boronic acid. An inappropriate base (too weak or too strong) can lead to incomplete reaction or side product formation.

  • Poor Solvent Choice: The solvent system must be able to dissolve the reactants and the catalyst complex. Poor solubility can significantly hinder the reaction rate.

  • Decomposition of Boronic Acid: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[1]

  • Presence of Water or Oxygen: Palladium catalysts are sensitive to oxygen, and the presence of excess water can affect the catalytic cycle.

Q2: I am observing significant side product formation in my Buchwald-Hartwig amination of this compound. What are the likely side reactions and how can I minimize them?

A2: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (replacement of the fluorine with hydrogen) and the formation of undesired isomers. These can be minimized by:

  • Optimizing the Ligand: Bulky, electron-rich phosphine ligands can promote the desired C-N bond formation and suppress side reactions.

  • Controlling the Temperature: High temperatures can sometimes lead to catalyst decomposition and an increase in side products. It is advisable to run the reaction at the lowest effective temperature.

  • Choosing the Right Base: A base that is too strong can sometimes promote undesired reactions. Screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is recommended.[2]

Q3: How does the fluorine atom at the 4-position of the quinazoline ring affect the coupling reaction?

A3: The fluorine atom is a strongly electron-withdrawing group. This can make the C-F bond more resistant to oxidative addition by the palladium catalyst compared to C-Cl, C-Br, or C-I bonds. However, in the context of a 4-haloquinazoline where the halogen is other than fluorine (e.g., 4-chloro- or 4-bromoquinazoline), the fluorine at a different position can still influence the electronic properties of the ring and affect the overall reaction rate and regioselectivity. For direct C-F bond activation, specialized catalytic systems are often required.[3]

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound?

A4: A good starting point for optimization would be to use a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base such as K₂CO₃ or Cs₂CO₃. A common solvent system is a mixture of an organic solvent like dioxane, toluene, or DMF with water. The reaction is typically heated to between 80-120 °C.

Q5: For a Buchwald-Hartwig amination, what is a reliable initial set of conditions to try with this compound?

A5: For the amination of a halo-quinazoline, a combination of a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a bulky biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos) is a robust starting point. A strong, non-nucleophilic base like NaOtBu or LHMDS is often required, and common solvents include toluene or dioxane. These reactions are typically run under an inert atmosphere at elevated temperatures (80-110 °C).[2][4]

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive or inappropriate catalyst.Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) and ligands (e.g., SPhos, XPhos).
Base is not effective.Try a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different type of base (e.g., an alkoxide).[1]
Poor solubility of reactants.Use a different solvent or a co-solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).[5]
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10 °C.
Significant Protodeboronation of Boronic Acid High temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to stop it upon completion.
Presence of excess water or acidic impurities.Use anhydrous solvents and ensure the boronic acid is of high quality.
Reaction Stalls Before Completion Catalyst deactivation.Increase catalyst loading or use a more robust catalyst/ligand system. Ensure the reaction is run under a strict inert atmosphere.
Troubleshooting Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient catalyst activation.Use a palladium precatalyst (e.g., Buchwald G3/G4 precatalysts) for more reliable generation of the active Pd(0) species.[2]
Ligand is not suitable for the substrate.Screen a panel of bulky electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2]
Base is too weak.For less reactive aryl halides, a strong base like NaOtBu or LHMDS is often necessary.
Formation of Hydrodehalogenation Side Product Catalyst pathway favors reduction over amination.Try a different ligand or lower the reaction temperature.
Presence of a hydrogen source.Ensure solvents are anhydrous and reagents are pure.
Reaction is Sluggish or Incomplete Steric hindrance from the amine or quinazoline.Use a more active catalyst system (e.g., a more electron-rich ligand) and ensure adequate heating.
Product inhibition.Try a different solvent to improve the solubility of the product and minimize coordination to the catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Chloroquinazoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add 4-chloroquinazoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 4-Chloroquinazoline

This protocol is a general guideline and should be optimized for specific amines.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the 4-chloroquinazoline (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_optimization Optimization start Define Coupling Partners (this compound & Nucleophile) reagents Select Initial Conditions (Catalyst, Ligand, Base, Solvent) start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup monitor Monitor Reaction (TLC, LC-MS) setup->monitor workup Work-up & Purify monitor->workup check Yield & Purity Acceptable? workup->check troubleshoot Troubleshoot (Consult Guide) check->troubleshoot No end Optimized Protocol check->end Yes troubleshoot->reagents Modify Conditions troubleshooting_workflow cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield Observed q_catalyst Is the catalyst/ligand appropriate? start->q_catalyst a_catalyst Screen different catalysts and ligands. Use a precatalyst. q_catalyst->a_catalyst No q_base Is the base strength and type correct? q_catalyst->q_base Yes a_catalyst->q_base a_base Screen stronger or different bases (e.g., K3PO4, NaOtBu). q_base->a_base No q_conditions Are the solvent and temperature optimal? q_base->q_conditions Yes a_base->q_conditions a_conditions Try different solvents/co-solvents. Increase temperature incrementally. q_conditions->a_conditions No q_reagents Are reagents pure and dry? q_conditions->q_reagents Yes a_conditions->q_reagents a_reagents Use high-purity, anhydrous reagents and solvents. q_reagents->a_reagents No end Improved Yield q_reagents->end Yes a_reagents->end

References

Troubleshooting low yield in 4-Fluoroquinazoline N-arylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluoroquinazoline N-Arylation

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with low yields in the N-arylation of this compound. The following sections provide troubleshooting advice, optimized protocols, and mechanistic insights to help diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound N-arylation reaction is resulting in a low yield. What are the most common causes?

Low yields in N-arylation reactions, particularly the Buchwald-Hartwig amination, can stem from several factors.[1] These often include:

  • Poor Quality of Starting Materials: Impurities in the this compound or the aryl amine can inhibit the catalyst. Water and oxygen can also be detrimental to the reaction.

  • Suboptimal Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand is critical for an efficient reaction.[2] The ligand influences the catalyst's stability, activity, and selectivity.

  • Incorrect Base or Solvent: The base's strength and solubility, along with the solvent's polarity and ability to dissolve reactants, play a significant role in the reaction's success.[3][4][5]

  • Inappropriate Reaction Temperature and Time: The reaction may require specific temperatures to proceed efficiently, and insufficient reaction time can lead to incomplete conversion.[6][7] Conversely, prolonged heating can cause degradation of reactants, products, or the catalyst.

  • Presence of Inhibitory Functional Groups: Certain functional groups on either coupling partner can interfere with the catalytic cycle.

Q2: How do I choose the right catalyst and ligand for my reaction?

The selection of the catalyst and ligand is paramount for a successful N-arylation. The Buchwald-Hartwig amination has evolved through several "generations" of catalyst systems, each with improved scope and milder reaction conditions.[8]

  • For sterically hindered amines or electron-poor aryl halides, more advanced biarylphosphine ligands are often necessary.[2] These ligands are designed to promote the rate-determining steps of the catalytic cycle, such as oxidative addition and reductive elimination.[2]

  • Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the palladium is already complexed with the ligand.

  • Screening different ligands is often the most effective approach to identify the optimal choice for a specific substrate combination. A high-throughput screen can be employed to test various ligands and conditions simultaneously.[1][3]

Q3: The purity of my this compound seems fine, but the yield is still low. What should I investigate next?

If you have confirmed the purity of your starting materials, the next logical step is to systematically optimize the reaction conditions.

  • Re-evaluate the Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[5][9][10] The solubility of the base can also be a factor.

  • Solvent Selection: Anhydrous, deoxygenated solvents are crucial. Toluene is a common choice, but other solvents like dioxane, THF, or polar aprotic solvents such as DMF or DMSO might be effective for certain substrate combinations.[4][5] However, be aware that polar solvents can sometimes lead to side reactions.[4]

  • Temperature Optimization: If the reaction is sluggish at lower temperatures, a gradual increase may improve the rate. However, be cautious of potential degradation at higher temperatures. Monitoring the reaction by TLC or LC-MS at different time points and temperatures can help determine the optimal conditions.

  • Microwave Irradiation: For slow reactions, microwave heating can sometimes significantly reduce reaction times and improve yields.[6][7]

Troubleshooting Workflow

If you are experiencing low yields, this workflow can help you systematically identify and address the potential issues.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound N-Arylation start Low Yield check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_impure Purify Starting Materials check_sm->sm_impure Impure sm_pure Starting Materials are Pure check_sm->sm_pure Pure check_reagents Check Catalyst, Ligand, Base & Solvent Quality sm_pure->check_reagents reagents_bad Use Fresh/Purified Reagents check_reagents->reagents_bad Suspect reagents_good Reagents are High Quality check_reagents->reagents_good Verified optimize_conditions Systematically Optimize Reaction Conditions reagents_good->optimize_conditions screen_ligand Screen Different Ligands optimize_conditions->screen_ligand screen_base Screen Different Bases optimize_conditions->screen_base screen_solvent Screen Different Solvents optimize_conditions->screen_solvent optimize_temp Optimize Temperature & Time optimize_conditions->optimize_temp success Improved Yield screen_ligand->success screen_base->success screen_solvent->success optimize_temp->success

Caption: A flowchart for troubleshooting low yields.

Data Presentation: Optimized Reaction Conditions

The following table summarizes various conditions reported for successful N-arylation reactions of quinazoline derivatives, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2)Toluene80-9048up to 85%[11]
Pd₂(dba)₃ (2.5)Xantphos (5)NaOtBu (1.4)Dioxane1102up to 95%[12]
PdCl₂(PPh₃)₂ (5)-K₂CO₃ (2)THF/H₂O6012up to 92%[13]
"XantPhos Pd G3" (5)-DBU (2)MeCN/PhMe1401up to 99%[3]
[Pd(allyl)Cl]₂ (0.5)AdBippyPhos (1)KOPh (1.5)Toluene10024up to 98%[9][10]

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.1-1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., Xantphos, 5 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.

  • Add the this compound and the aryl amine to the flask.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-aminoquinazoline.

Reaction Mechanism: Simplified Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing which step might be failing. For instance, a failure in the oxidative addition step might suggest a problem with the palladium precursor or the aryl halide, while issues with reductive elimination could point towards a need for a different ligand.[2][8]

BuchwaldHartwigCycle Simplified Buchwald-Hartwig Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)L (Active Catalyst) OA_Complex Pd(II) Complex Pd0->OA_Complex Amine_Complex Amine-Pd(II) Complex OA_Complex->Amine_Complex Amido_Complex Amido-Pd(II) Complex Amine_Complex->Amido_Complex Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product - Product OA_label Oxidative Addition Amine_label Ligand Exchange Deprot_label Deprotonation (Base) RE_label Reductive Elimination ArX Ar-X ArX->Pd0 + Ar-X Amine R₂NH Amine->OA_Complex + R₂NH

Caption: Key steps in the palladium-catalyzed N-arylation.

References

Technical Support Center: Catalyst Screening for Suzuki Coupling with 4-Fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-fluoroquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for a Suzuki coupling reaction with this compound?

A1: For an initial screening, a common starting point involves using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a carbonate base like K₂CO₃ or Na₂CO₃, and a solvent system of dioxane and water. The reaction is typically heated to between 80-100 °C and monitored for completion.[1][2]

Q2: My reaction is not proceeding, or the yield is very low. What are the most common causes?

A2: Several factors could contribute to low or no product formation. Key areas to investigate include:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Older catalysts or those exposed to air can be less effective. Consider using a fresh batch or a pre-catalyst.

  • Base Strength and Solubility: The base may not be strong enough or sufficiently soluble in the reaction medium. Switching to a stronger base like K₃PO₄ or Cs₂CO₃, or ensuring it is finely powdered, can help.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the catalyst. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are properly degassed.

  • Water Content: While many Suzuki couplings benefit from some water, excessive amounts can lead to hydrolysis of the boronic acid. Conversely, completely anhydrous conditions with certain bases may also hinder the reaction.

Q3: I am observing significant formation of a byproduct that appears to be the result of my boronic acid reacting with itself (homocoupling). How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Rigorously degas your solvents and maintain a strict inert atmosphere throughout the reaction.

  • Consider using a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling reaction.

  • In some cases, the slow addition of the boronic acid to the reaction mixture can reduce its concentration at any given time, thereby suppressing homocoupling.

Q4: How does the electronic nature of the boronic acid affect the reaction with this compound?

A4: The electronic properties of the aryl boronic acid coupling partner can influence the reaction rate. Generally, electron-rich boronic acids tend to be more reactive in the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups on the boronic acid can sometimes make the coupling more challenging and may require more forcing conditions or a more active catalyst system.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No Reaction or Low Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider a more active pre-catalyst like a Buchwald G3 or G4 palladacycle.
Insufficiently strong or soluble baseSwitch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered.
Oxygen contaminationThoroughly degas solvents and maintain a strict inert atmosphere (Ar or N₂).
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C.
Significant Homocoupling of Boronic Acid Presence of oxygenImprove degassing of solvents and ensure a robust inert atmosphere.
Catalyst systemScreen different palladium catalysts and ligands.
StoichiometryUse a slight excess (1.1-1.2 eq.) of the boronic acid.
Decomposition of Starting Material High temperatureMonitor the reaction at a lower temperature for a longer duration.
Incompatible baseTry a milder base such as KF or K₂CO₃.
Formation of Unidentified Byproducts Side reactions with solvent or baseScreen alternative solvents and bases. Analyze byproducts by LC-MS to understand decomposition pathways.

Data Presentation: Catalyst System Screening

The following tables provide representative data for screening various components of the Suzuki coupling reaction with this compound. The yields are illustrative and will vary depending on the specific arylboronic acid used.

Table 1: Catalyst Screening

Entry Catalyst (mol%) Ligand (mol%) Yield (%)
1Pd(PPh₃)₄ (5)-65
2Pd₂(dba)₃ (2.5)XPhos (5)85
3Pd(OAc)₂ (5)SPhos (10)78
4PdCl₂(dppf) (5)-92

Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.

Table 2: Base Screening

Entry Base (equiv.) Yield (%)
1Na₂CO₃ (2.0)75
2K₂CO₃ (2.0)92
3K₃PO₄ (2.0)88
4Cs₂CO₃ (2.0)95

Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), PdCl₂(dppf) (5 mol%), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.

Table 3: Solvent Screening

Entry Solvent (v/v) Yield (%)
1Dioxane/H₂O (4:1)92
2Toluene/EtOH/H₂O (2:1:1)85
3DMF/H₂O (4:1)78
4THF/H₂O (4:1)80

Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), PdCl₂(dppf) (5 mol%), K₂CO₃ (2.0 mmol), 100 °C, 12 h.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the selected base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst/ligand system (e.g., PdCl₂(dppf), 0.05 eq.). The flask is then sealed, and the atmosphere is exchanged with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[3] Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is then added via syringe.[3] The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-arylquinazoline.

Visualizations

experimental_workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants: - this compound - Arylboronic Acid - Base - Catalyst/Ligand inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (e.g., 80-100 °C) solvent->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Workup (Extraction) monitoring->workup purification 7. Purify (Column Chromatography) workup->purification product 8. Characterize Product purification->product suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(F) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate base_activation Base Activation boronate Ar'B(OH)₃⁻ base_activation->boronate boronate->transmetalation aryl_boronic_acid Ar'B(OH)₂ aryl_boronic_acid->base_activation quinazoline This compound quinazoline->oxidative_addition product 4-Arylquinazoline reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product pd_intermediate->reductive_elimination

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 4-Fluoroquinazoline in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a solvent in the SNAr reaction of this compound?

A1: The solvent plays a critical role in the SNAr reaction of this compound by influencing the solubility of reactants, the stability of the charged Meisenheimer intermediate, and the nucleophilicity of the reacting amine. The choice of solvent can significantly impact reaction rate, yield, and the formation of side products.

Q2: Which type of solvent is generally recommended for reactions with this compound?

A2: Polar aprotic solvents are highly recommended for SNAr reactions involving this compound. These solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), possess high dielectric constants and are excellent at solvating cations. Crucially, they do not form strong hydrogen bonds with the amine nucleophile, leaving it more "naked" and reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity and slowing down the reaction.

Q3: How does solvent polarity affect the reaction rate?

A3: For SNAr reactions, an increase in solvent polarity generally leads to an increased reaction rate. This is because the transition state leading to the Meisenheimer intermediate is more polar than the reactants. A polar solvent stabilizes this charged transition state, lowering the activation energy and accelerating the reaction.

Q4: Can the use of a protic solvent ever be beneficial?

A4: While generally not preferred, a protic solvent might be used in specific cases, for instance, if the starting materials are only soluble in alcohols like isopropanol or ethanol. However, this often requires higher reaction temperatures and may lead to lower yields compared to polar aprotic solvents. In some instances, a mixture of a polar aprotic solvent and water can be used, particularly in microwave-assisted synthesis.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

  • Possible Cause: Inappropriate solvent choice leading to poor solubility of reactants or deactivation of the nucleophile.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a nonpolar or polar protic solvent, switch to DMF, DMSO, or NMP.

    • Ensure Anhydrous Conditions: Traces of water in the reaction mixture can lead to hydrolysis of this compound to the corresponding 4-hydroxyquinazoline, a common side product. Use anhydrous solvents and dry glassware.

    • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Polar aprotic solvents like DMSO and NMP have high boiling points, allowing for a wide range of reaction temperatures.

    • Consider a Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can help to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize the HF formed during the reaction.

Issue 2: Formation of Multiple Products or Impurities

  • Possible Cause: Side reactions due to solvent impurities or reaction conditions.

  • Troubleshooting Steps:

    • Purify the Solvent: Impurities in the solvent can lead to unexpected side reactions. Use high-purity, anhydrous solvents.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of byproducts. This can help in optimizing the reaction time to maximize the yield of the desired product and minimize side reactions.

    • Control the Temperature: Exceedingly high temperatures can lead to decomposition of reactants or products. Find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

    • Investigate Solvent-Related Side Reactions: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to the formation of 4-(dimethylamino)quinazoline as a byproduct. If this is suspected, consider switching to a more thermally stable solvent like DMSO or NMP.

Data Presentation

The following tables provide a summary of typical solvent effects on the yield of 4-substituted quinazolines from the reaction of a 4-haloquinazoline with an amine. While the data is for the closely related 4-chloroquinazolines, the trends are generally applicable to this compound.

Table 1: Effect of Solvent on the Yield of 4-Anilinoquinazolines

SolventSolvent TypeTypical Yield (%)Reference
IsopropanolPolar ProticModerate to Good[1]
THF/Water (1:1)MixtureGood to Excellent[2]
DMFPolar AproticGood to Excellent[3]
DMSOPolar AproticGood to Excellent[4]

Table 2: Comparison of Common Polar Aprotic Solvents

SolventBoiling Point (°C)Dielectric ConstantKey AdvantagesPotential Issues
DMF15337Excellent solvency, widely used.Can decompose to form dimethylamine at high temperatures; moderate toxicity.[3][4]
DMSO18947High boiling point allows for higher reaction temperatures, generally good solvency.[4]Can be difficult to remove during workup; may react with certain reagents.
NMP20232High boiling point, good thermal stability.Higher cost and viscosity compared to DMF and DMSO.[4]

Experimental Protocols

General Protocol for the Synthesis of 4-Aminoquinazolines from this compound

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP; approximately 0.1-0.5 M concentration) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1-1.5 eq.).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reactants and Solvent setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_reagents Add this compound, Amine, and Base setup_reaction->add_reagents Start Reaction heat_stir Heat and Stir add_reagents->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor quench_extract Quench with Water and Extract monitor->quench_extract Reaction Complete purify Purify by Chromatography or Recrystallization quench_extract->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for the synthesis of 4-aminoquinazolines.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_solvent Is the solvent polar aprotic (DMF, DMSO, NMP)? start->check_solvent change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No check_base Is a base being used? check_temp->check_base Yes increase_temp->check_base add_base Add a non-nucleophilic base (e.g., TEA, DIPEA) check_base->add_base No check_purity Are reagents and solvent anhydrous and pure? check_base->check_purity Yes add_base->check_purity purify_reagents Use purified/anhydrous reagents and solvent check_purity->purify_reagents No end Improved Yield check_purity->end Yes purify_reagents->end

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Managing Impurities in 4-Fluoroquinazoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities during the synthesis of 4-Fluoroquinazoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on impurity identification and control.

Issue 1: Presence of an Impurity with a Molecular Weight of +16 Da Compared to this compound.

  • Possible Cause: This impurity is likely 4-Fluoroquinazolin-4(3H)-one, formed due to the oxidation of the desired product or hydrolysis of a chloro-intermediate during synthesis.[1] The presence of water or oxygen in the reaction mixture can promote its formation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

    • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent hydrolysis.

    • Temperature Control: Avoid excessive reaction temperatures, which can accelerate oxidation.

    • Purification: If the impurity is already formed, it can often be separated from the desired product by column chromatography or recrystallization.

Issue 2: Incomplete Reaction and Presence of Starting Materials.

  • Possible Cause: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal catalyst.[2]

  • Troubleshooting Steps:

    • Reaction Time: Extend the reaction time and monitor the progress by an appropriate analytical technique like TLC or LC-MS.

    • Temperature: Gradually increase the reaction temperature, while being mindful of potential side reactions.[1]

    • Catalyst Screening: If a catalyst is used, consider screening different catalysts or increasing the catalyst loading.

    • Microwave Irradiation: In some cases, microwave-assisted synthesis can improve reaction rates and yields.[2]

Issue 3: Formation of Dimerization or Polymerization Products.

  • Possible Cause: High concentrations of starting materials or elevated temperatures can sometimes lead to the formation of dimeric or polymeric impurities.[1]

  • Troubleshooting Steps:

    • Dilution: Perform the reaction at a lower concentration by increasing the solvent volume.[1]

    • Controlled Addition: Add one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Temperature Optimization: Lowering the reaction temperature may disfavor these side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their associated potential impurities?

Two common synthetic routes for this compound are:

  • Route A: From 2-Amino-4-fluorobenzoic acid: This involves condensation with a formamide source. Potential impurities include unreacted starting materials and the corresponding quinazolinone.

  • Route B: From 2,4-Dichloroquinazoline: This involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine at the 4-position with a fluorine atom. Potential impurities include the starting material, the 2-chloro-4-fluoroquinazoline intermediate, and the di-substituted product if the reaction is not selective. Hydrolysis of the chloro-substituent can also lead to quinazolinone impurities.

Q2: How can I detect and quantify impurities in my this compound product?

Several analytical techniques are suitable for impurity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection is a powerful tool for separating and quantifying impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can help in the structural elucidation of impurities, especially when isolated.

  • Infrared (IR) Spectroscopy: IR can be used to identify the presence of specific functional groups that may indicate an impurity (e.g., a carbonyl stretch for a quinazolinone impurity).

Q3: What are some general strategies for minimizing impurity formation?

  • Control of Reaction Parameters: Carefully control reaction temperature, time, pH, and stoichiometry.[1]

  • High-Purity Starting Materials: Use starting materials of the highest possible purity to avoid introducing impurities from the outset.

  • Inert Atmosphere and Anhydrous Conditions: As mentioned in the troubleshooting guide, these are crucial for preventing oxidation and hydrolysis.[1]

  • Appropriate Work-up and Purification: A well-designed work-up procedure and a suitable purification method (e.g., column chromatography, recrystallization) are essential for removing any impurities that do form.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructureMolecular Weight ( g/mol )Potential OriginRecommended Analytical Technique
4-Fluoroquinazolin-4(3H)-one(Structure not available)164.14Oxidation of this compound or hydrolysis of intermediatesLC-MS, HPLC, IR (look for C=O stretch)
2-Amino-4-fluorobenzoic acid(Structure not available)155.12Unreacted starting material (Route A)HPLC, LC-MS
2,4-Dichloroquinazoline(Structure not available)199.02Unreacted starting material (Route B)HPLC, LC-MS
2-Chloro-4-fluoroquinazoline(Structure not available)182.58Intermediate in Route BHPLC, LC-MS

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.

Protocol 2: General Procedure for Recrystallization of this compound

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

impurity_formation cluster_route_a Route A: From 2-Amino-4-fluorobenzoic acid cluster_route_b Route B: From 2,4-Dichloroquinazoline cluster_common_impurity Common Side Reaction 2-Amino-4-fluorobenzoic acid 2-Amino-4-fluorobenzoic acid This compound This compound 2-Amino-4-fluorobenzoic acid->this compound Condensation Unreacted Starting Material A Unreacted Starting Material 2-Amino-4-fluorobenzoic acid->Unreacted Starting Material A Incomplete Reaction 4-Fluoroquinazolin-4(3H)-one Quinazolinone Impurity This compound->4-Fluoroquinazolin-4(3H)-one Oxidation/ Hydrolysis 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline 2-Chloro-4-fluoroquinazoline 2-Chloro-4-fluoroquinazoline 2,4-Dichloroquinazoline->2-Chloro-4-fluoroquinazoline Nucleophilic Substitution (F-) Unreacted Starting Material B Unreacted Starting Material 2,4-Dichloroquinazoline->Unreacted Starting Material B Incomplete Reaction 4-Fluoroquinazoline_B This compound 2-Chloro-4-fluoroquinazoline->4-Fluoroquinazoline_B Further Reaction

Figure 1: Potential impurity formation pathways in common synthetic routes for this compound.

troubleshooting_workflow start Impurity Detected in This compound Sample characterize Characterize Impurity (LC-MS, NMR, etc.) start->characterize compare Compare with Known Impurities Table characterize->compare decision Impurity Identified? compare->decision known_impurity Implement Specific Troubleshooting Steps decision->known_impurity Yes unknown_impurity Further Structural Elucidation Required decision->unknown_impurity No optimize Optimize Reaction Conditions known_impurity->optimize unknown_impurity->optimize purify Purify Final Product (Chromatography, Recrystallization) optimize->purify end Pure this compound purify->end

Figure 2: A logical workflow for troubleshooting impurities in this compound production.

References

Technical Support Center: Scalable Synthesis of 4-Fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scalable synthesis of 4-Fluoroquinazoline. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of this compound

Question: My reaction is resulting in a very low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazoline synthesis, often stemming from several factors. A systematic evaluation of your experimental setup is key to pinpointing the root cause.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction 1. Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] 2. If starting materials are still present, consider increasing the reaction time.[1] 3. A gradual increase in reaction temperature may be necessary if extending the time is ineffective.[1]Complete consumption of starting materials and formation of the desired product.
Sub-optimal Reaction Conditions 1. Temperature: Certain classical methods for quinazoline synthesis necessitate high temperatures (e.g., above 120°C), while modern catalytic approaches may proceed under milder conditions.[2] Ensure your temperature is optimized for your specific protocol. 2. Solvent: The choice of solvent (e.g., ethanol, toluene, DMF) can significantly impact yield.[2] Consider performing small-scale solvent screening experiments.Identification of optimal temperature and solvent, leading to improved reaction efficiency and yield.
Catalyst Deactivation or Sub-optimal Choice 1. Ensure all starting materials and solvents are of high purity and anhydrous, as impurities can deactivate the catalyst.[1] 2. If employing a reusable catalyst, consider regeneration or using a fresh batch.[1] 3. For acid-catalyzed reactions, verify that the acid concentration is appropriate.[1] 4. Screen a panel of alternative catalysts if the chosen one is not providing satisfactory results.Improved catalytic activity and a higher yield of this compound.
Poor Quality of Starting Materials 1. Verify the purity of your starting materials, such as 2-amino-fluorobenzonitrile or 2-amino-fluorobenzoic acid derivatives, as impurities can inhibit the reaction.[3] 2. The presence of an ortho-amino and cyano group on a fluorinated benzene ring is crucial for efficient cyclization.[4]Use of high-purity starting materials will lead to a cleaner reaction profile and better yield.
Issue 2: Difficulty in Product Purification at Scale

Question: I am facing challenges in purifying this compound, especially during scale-up. What are the common issues and how can they be addressed?

Answer: Purification is a critical step where scalability often introduces new challenges. The presence of unreacted starting materials, byproducts, and isomers can complicate the isolation of the pure product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Presence of Unreacted Starting Materials 1. Optimize the reaction to drive it to completion, thus minimizing the amount of starting material in the crude product.[1] 2. Employ a different solvent system for chromatography to enhance the separation of the product from the starting materials.[1]Isolation of the pure this compound with minimal contamination from starting materials.
Formation of Isomers or Byproducts 1. Carefully control reaction conditions, such as temperature, as this can influence the formation of isomers.[1] 2. Adjust the polarity of the eluent in your column chromatography to improve the separation of closely related compounds.[3] 3. Consider alternative purification techniques like recrystallization if a suitable solvent can be identified.[3]Effective separation of the desired product from isomers and byproducts, leading to higher purity.
Chromatography Challenges at Scale 1. Bench-scale chromatography methods often do not translate directly to a larger scale due to non-linear factors.[5] 2. Evaluate different resins and buffer conditions to improve efficiency and streamline the purification process.[5] 3. For highly viscous solutions, which can hinder flow, consider complementary techniques like tangential flow filtration (TFF) to remove low molecular weight impurities.[5]A robust and scalable purification strategy that delivers consistent purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the scalable synthesis of this compound?

A1: Common starting materials include derivatives of 2-aminobenzonitrile and 2-aminobenzoic acid with a fluorine substituent. For instance, 2-amino-3-fluorobenzoic acid and 2-amino-4-fluorobenzonitrile are frequently utilized precursors.[4][6] The presence of the ortho-amino and a suitable functional group (like nitrile or carboxylic acid) on the fluorinated benzene ring is key for the cyclization to form the quinazoline core.[4]

Q2: How does the fluorine substituent impact the synthesis of this compound?

A2: The fluorine atom is an electron-withdrawing group. This can decrease the nucleophilicity of the aniline nitrogen, which might slow down the initial condensation steps of the synthesis.[1] However, many synthetic routes are generally effective for anilines with both electron-donating and electron-withdrawing groups. Careful optimization of the reaction conditions may be required to achieve high yields.[1]

Q3: What are the key safety precautions to consider during the synthesis of this compound at scale?

A3: Standard laboratory safety practices should always be followed. Specific precautions will depend on the synthetic route. Many syntheses involve the use of strong acids or bases, which require careful handling. Reactions at elevated temperatures, especially at a larger scale, should be conducted with appropriate safety measures, such as using a blast shield. Always consult the Safety Data Sheets (SDS) for all reagents and solvents.[3]

Q4: Are there any particular byproducts to watch out for in the synthesis of this compound?

A4: Besides unreacted starting materials, the formation of isomers can be a significant issue, particularly if the starting materials have multiple potential cyclization sites. The reaction conditions, especially temperature and the choice of catalyst, can influence the regioselectivity of the cyclization. Additionally, side reactions leading to polymeric materials can occur under harsh conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound from a Fluorinated Anthranilic Acid Derivative

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve the fluorinated anthranilic acid derivative (1 equivalent) in a high-boiling point solvent such as toluene or DMF.

  • Reagent Addition: Add the appropriate cyclizing agent (e.g., formamide, formamidine acetate) in excess. A catalytic amount of an acid or base may be required depending on the specific reaction mechanism.

  • Reaction: Heat the mixture to reflux (typically 120-160°C) and monitor the reaction progress by TLC or LC-MS.[2] Reaction times can vary from a few hours to over 24 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure this compound.[3]

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Low_Yield_Troubleshooting start Low or No Yield of This compound check_reaction Monitor Reaction (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete success Improved Yield check_reaction->success Complete extend_time Increase Reaction Time incomplete->extend_time Yes check_conditions Review Reaction Conditions (Solvent, Catalyst) incomplete->check_conditions No extend_time->check_reaction increase_temp Increase Temperature extend_time->increase_temp Still Incomplete increase_temp->check_reaction optimize_conditions Optimize Conditions (Screen Solvents/Catalysts) check_conditions->optimize_conditions check_reagents Check Starting Material Purity check_conditions->check_reagents optimize_conditions->check_reaction purify_reagents Purify/Source High- Purity Reagents check_reagents->purify_reagents purify_reagents->check_reaction

Caption: A logical workflow for troubleshooting low product yield.

Scalable Purification Strategy for this compound

Purification_Workflow crude Crude this compound initial_assessment Analyze Crude Mixture (TLC, LC-MS) crude->initial_assessment decision Purification Method? initial_assessment->decision recrystallization Recrystallization decision->recrystallization Crystalline Solid chromatography Column Chromatography decision->chromatography Oily/Amorphous Solid solvent_screen Solvent Screening recrystallization->solvent_screen scale_up_chrom Scale-up Chromatography (Optimized Conditions) chromatography->scale_up_chrom pure_product Pure this compound solvent_screen->pure_product Successful scale_up_chrom->pure_product

Caption: Decision-making process for scalable purification.

References

Validation & Comparative

Reactivity in Nucleophilic Substitution: A Comparative Analysis of 4-Fluoroquinazoline and 4-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that significantly influences the efficiency and outcome of a synthetic route. The quinazoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the 4-position is crucial for the biological activity of many therapeutic agents. This guide provides an objective comparison of the reactivity of 4-fluoroquinazoline and 4-chloroquinazoline in nucleophilic aromatic substitution (SNAr) reactions, supported by established chemical principles and available experimental data.

Executive Summary

Theoretical Framework: The Mechanism of SNAr

The SNAr reaction on 4-haloquinazolines proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second, faster step involves the expulsion of the halide leaving group to restore aromaticity.

Recent DFT calculations have confirmed that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack than other positions.[1][2]

Caption: General mechanism for the SNAr reaction at the C4 position of a 4-haloquinazoline.

The reactivity order for halogens as leaving groups in SNAr reactions is typically F >> Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.

Comparative Reactivity Data

While a direct kinetic comparison for the quinazoline series is not prominently published, data from analogous systems consistently demonstrates the superior reactivity of fluoro-substituents in SNAr reactions. The following table extrapolates the expected performance based on these established principles.

ParameterThis compound4-ChloroquinazolineRationale & Citation
Reaction Rate Very HighHighThe rate-determining step (nucleophilic attack) is accelerated by the strong inductive effect of fluorine, which is greater than that of chlorine.[3]
Reaction Conditions Milder (e.g., lower temperature, shorter time)Harsher (e.g., higher temperature, longer time)Due to higher reactivity, fluoro-derivatives can often achieve high conversion under less forcing conditions.
Leaving Group Ability ExcellentGoodIn SNAr, leaving group ability is determined by the ability to activate the ring towards attack, not C-X bond strength.[3]
Cost & Availability Generally higher cost, less commonLower cost, more common4-Chloroquinazoline is a more frequently used and commercially available starting material.

Experimental Protocols

Numerous protocols for the nucleophilic substitution on 4-chloroquinazoline are available, reflecting its widespread use in medicinal chemistry. A representative procedure is provided below. It is anticipated that a similar reaction with this compound would proceed more rapidly and/or at a lower temperature.

General Procedure for the Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazoline

This protocol describes a common method for the SNAr reaction between a 4-chloroquinazoline derivative and an aniline.

Materials:

  • Substituted 4-chloroquinazoline (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Solvent (e.g., isopropanol, ethanol, or dioxane)

  • Base (optional, e.g., DIPEA, K2CO3) if the aniline salt is used or to scavenge HCl.

Procedure:

  • To a solution of the 4-chloroquinazoline in the chosen solvent (e.g., isopropanol, 10 mL/mmol), add the aniline derivative.

  • Heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions can take from a few hours to over 24 hours depending on the nucleophilicity of the amine.[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the desired 4-anilinoquinazoline.[1]

Experimental_Workflow start Start: Select 4-Haloquinazoline and Nucleophile (Amine) prep Preparation: Combine reactants in solvent (e.g., Isopropanol) start->prep reaction Reaction: Heat mixture to reflux (80-120 °C) prep->reaction monitor Monitoring: Track progress by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Work-up: Cool to room temperature, filter or concentrate monitor->workup Complete purify Purification: Recrystallization or Column Chromatography workup->purify end End: Characterized 4-Aminoquinazoline purify->end

Caption: General experimental workflow for the synthesis of 4-aminoquinazolines.

Conclusion and Recommendations

For drug development professionals and researchers, the choice between this compound and 4-chloroquinazoline for SNAr reactions is a trade-off between reactivity and practicality.

  • This compound is the substrate of choice when high reactivity is paramount. It allows for the use of milder reaction conditions, which can be beneficial for sensitive substrates and can lead to cleaner reactions with shorter completion times. This is particularly advantageous when working with less nucleophilic amines.

  • 4-Chloroquinazoline represents a more pragmatic and cost-effective option. Its reactivity is generally sufficient for a wide range of nucleophiles, especially when employing higher temperatures or longer reaction times. Its widespread availability and lower cost make it a staple in the synthesis of quinazoline-based compound libraries.

Ultimately, the decision should be guided by the specific requirements of the synthetic target, the nucleophilicity of the coupling partner, and economic considerations. For novel or challenging syntheses, the enhanced reactivity of this compound may provide a significant advantage. For routine and large-scale synthesis, 4-chloroquinazoline remains a reliable and economical choice.

References

Unlocking the Potency of the 4-Fluoroquinazoline Scaffold: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinazoline core represents a privileged scaffold in the quest for novel therapeutics. The strategic introduction of a fluorine atom at the 4-position of this heterocyclic system has been shown to significantly modulate biological activity. This guide provides a comparative analysis of 4-fluoroquinazoline derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Key Kinases in Oncology

Derivatives of this compound have emerged as potent inhibitors of key kinases implicated in cancer progression, particularly Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. The fluorine substituent often enhances binding affinity and metabolic stability, leading to improved cytotoxic effects against various cancer cell lines.

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their potency.

Compound IDDerivative ClassTarget Cancer Cell LineIC50 (µM)Comparator CompoundComparator IC50 (µM)Reference
10h Quinazoline-pyrrole hybridMCF-7 (Breast)49.93Doxorubicin50.21[1]
A549 (Lung)>50Doxorubicin49.67[1]
Compound 3 4-amino-7-fluoroquinolineMDA-MB-468 (Breast)>50Chloroquine24.36[2]
MCF-7 (Breast)20.72Chloroquine20.72[2]
Compound 6e 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidT-24 (Bladder)257.87--[3]
MCF-7 (Breast)168.78--[3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Kinase Inhibitory Activity

The anticancer effects of many this compound derivatives are attributed to their potent inhibition of specific kinases.

Compound IDTarget Kinase% Inhibition (at 10 µM)Comparator CompoundComparator % InhibitionReference
6e Aurora A51.78Unsubstituted analog (6d)25.44[3]

Antimicrobial Activity: A New Frontier for 4-Fluoroquinazolines

While extensively studied for their anticancer potential, this compound derivatives also exhibit promising antimicrobial activities. The data, however, is more nascent compared to the oncology field. The table below presents available data on their minimum inhibitory concentrations (MICs).

Compound ClassTarget MicroorganismMIC (µg/mL)Comparator CompoundComparator MIC (µg/mL)Reference
Dimeric 2-phenyl-quinazolin-4-onesStaphylococcus aureusModerate--[4]
Escherichia coliModerate--[4]
Quinazolinone Schiff basesE. coli128--
Pseudomonas aeruginosa32--
Staphylococcus aureus32--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase enzyme, a specific substrate (often a peptide), and ATP in a reaction buffer.

  • Inhibitor Addition: The this compound derivatives are added to the wells at varying concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Monomer Tyrosine Kinase Domain Ligand (EGF)->EGFR Dimerization Dimerization & Autophosphorylation EGFR:port->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR:port Inhibition

Caption: EGFR signaling pathway and inhibition by this compound derivatives.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Regulation G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A M_Phase M Phase (Mitosis) Chromosome_Segregation Proper Chromosome Segregation M_Phase->Chromosome_Segregation Aurora_A->M_Phase Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Apoptosis Apoptosis Aurora_A->Apoptosis Centrosome_Maturation->M_Phase Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division Inhibitor This compound Derivative Inhibitor->Aurora_A Inhibition

Caption: Role of Aurora A kinase in mitosis and its inhibition.

Experimental_Workflow cluster_workflow In Vitro Biological Activity Workflow Start Synthesized This compound Derivatives Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Start->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial_Screening Kinase_Assay Mechanism of Action (Kinase Inhibition Assay) Anticancer_Screening->Kinase_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis Kinase_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

A Comparative Guide to Validated HPLC Analytical Methods for 4-Fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide aims to assist researchers and analysts in choosing a suitable HPLC method based on their specific requirements, such as the nature of the sample, the required sensitivity, and the available instrumentation.

Comparison of Validated HPLC Methods for a 4-Fluoroquinazoline Derivative (Gefitinib)

The following tables summarize the key chromatographic conditions and validation parameters for three distinct HPLC methods developed for the analysis of Gefitinib. These methods offer a range of separation strategies, including isocratic and gradient elution, and utilize different stationary and mobile phases.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Ion-Pairing)
Stationary Phase Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[1][2]Inertsil C8 (250 mm x 4.6 mm, 5 µm)[3]Agilent C18
Mobile Phase Phosphate Buffer (pH 3.6) : Acetonitrile (55:45 v/v)[1][2]A: 50 mM Ammonium AcetateB: Acetonitrile[3]Tetrabutyl Ammonium Hydrogen Sulphate : Methanol (50:50 v/v)[4]
Elution Mode Isocratic[1][2]Gradient[3]Isocratic[4]
Flow Rate 1.0 mL/min[1][2][3]1.0 mL/min[3]0.8 mL/min[4]
Detection Wavelength 248 nm[1][2]300 nm[3]340 nm[4]
Column Temperature Ambient50°C[3]Not Specified
Injection Volume Not Specified20 µL[3]Not Specified
Retention Time 4.179 min[1][2]Not SpecifiedNot Specified

Table 2: Comparison of Validation Parameters

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Ion-Pairing)
Linearity Range 25-150 µg/mL[1][2]Not Specified0.1-80 µg/mL[4]
Correlation Coefficient (r²) 0.999[1]Not Specified0.9999[4]
Accuracy (% Recovery) 99.93%[1][2]Not SpecifiedNot Specified
Precision (%RSD) < 2%Not SpecifiedNot Specified
Limit of Detection (LOD) 0.078 µg/mL[1][2]Not Specified0.2931 µg/mL[4]
Limit of Quantitation (LOQ) 0.238 µg/mL[1][2]0.015-0.05%[3]0.8947 µg/mL[4]
Specificity/Stability Indicating Yes[1][2]Yes[3]Yes[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and validated methods for the analysis of Gefitinib.

Method 1: Isocratic RP-HPLC with UV Detection

This method is a straightforward and robust isocratic method suitable for routine quality control analysis.

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Hypersil BDS C18 column (100 mm x 4.6 mm, 5 µm particle size).[1][2]

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Phosphate buffer (pH 3.6): Prepare by dissolving a suitable amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in water and adjusting the pH to 3.6 with phosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a 55:45 (v/v) ratio.[1][2] Filter and degas before use.

  • Standard Solution: Prepare a stock solution of Gefitinib in a suitable solvent (e.g., methanol or mobile phase) and dilute to the desired concentrations for calibration.

  • Sample Solution: Prepare the sample by dissolving the formulation or bulk drug in the mobile phase to achieve a concentration within the linearity range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 248 nm.[1][2]

  • Column Temperature: Ambient.

  • Injection Volume: Typically 10-20 µL.

4. Validation Parameters:

  • Linearity: Analyze a series of standard solutions covering the range of 25-150 µg/mL.[1][2]

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo or sample matrix at three different concentration levels.[2]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

  • Specificity: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the main peak from any degradation products.[1][2]

Method 2: Gradient RP-HPLC for Impurity Profiling

This gradient method is designed for the separation of Gefitinib from its related compounds and degradation products, making it ideal for stability and impurity testing.[3]

1. Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

  • Inertsil C8 column (250 mm x 4.6 mm, 5 µm particle size).[3]

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Ammonium Acetate Buffer (50 mM): Dissolve an appropriate amount of ammonium acetate in water.

  • Mobile Phase A: 50 mM aqueous ammonium acetate.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Diluent: 0.2% v/v trifluoroacetic acid in water and acetonitrile (60:40 v/v).[3]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 300 nm.[3]

  • Column Temperature: 50°C.[3]

  • Injection Volume: 20 µL.[3]

  • Gradient Program: The specific gradient program should be optimized to achieve the desired separation of impurities.

4. Validation Parameters:

  • Specificity: Perform forced degradation studies to ensure the separation of degradants from the main analyte and its known impurities.[3]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of Gefitinib and its impurities that can be quantified with acceptable precision and accuracy.[3]

Method 3: Ion-Pairing RP-HPLC

This method utilizes an ion-pairing agent to improve the retention and peak shape of the analyte.[4]

1. Instrumentation:

  • HPLC system with a PDA detector.

  • Agilent C18 column.[4]

2. Reagents and Solutions:

  • Methanol (HPLC grade).

  • Tetrabutyl Ammonium Hydrogen Sulphate (ion-pairing agent).

  • Mobile Phase: A mixture of Tetrabutyl Ammonium Hydrogen Sulphate solution and Methanol in a 50:50 (v/v) ratio.[4]

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.[4]

  • Detection Wavelength: 340 nm.[4]

4. Validation Parameters:

  • Linearity: Establish linearity over the concentration range of 0.1-80 µg/mL.[4]

  • Stability Indicating: Conduct forced degradation studies to validate the method's ability to be stability-indicating.[4]

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation of HPLC analytical methods.

HPLC_Validation_Workflow method_dev Method Development & Optimization validation_protocol Validation Protocol Generation method_dev->validation_protocol system_suitability System Suitability Testing validation_protocol->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report Generation robustness->validation_report

Caption: Workflow for the validation of an HPLC analytical method.

Method_Selection_Logic start Analysis Goal decision1 Routine QC? start->decision1 isocratic Isocratic Method (Method 1) gradient Gradient Method (Method 2) ion_pair Ion-Pairing Method (Method 3) decision1->isocratic Yes decision2 Impurity Profiling? decision1->decision2 No decision2->gradient Yes decision3 Poor Peak Shape? decision2->decision3 No decision3->ion_pair Yes

Caption: Logical flow for selecting an appropriate HPLC method.

References

Unveiling the Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 4-Fluoroquinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of potent kinase inhibitors. The addition of a fluorine atom at the fourth position can significantly influence potency and selectivity. However, this chemical modification does not preclude off-target interactions, a critical consideration in the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of 4-fluoroquinazoline-based inhibitors, supported by quantitative data and detailed experimental methodologies, to aid in the rational design and evaluation of next-generation kinase inhibitors.

The quinazoline core is a privileged structure in medicinal chemistry, forming the foundation for numerous FDA-approved kinase inhibitors targeting key signaling pathways in oncology and beyond.[1][2] While celebrated for their therapeutic efficacy, a comprehensive understanding of their selectivity profile is paramount. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] This guide focuses on this compound derivatives, a subset of inhibitors where the fluorine substitution can modulate binding affinity and cellular permeability.

Comparative Kinase Inhibition Profiles

To illuminate the cross-reactivity landscape of this compound-based inhibitors, this section presents a comparative analysis of their inhibitory activity against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), is summarized in the table below. Lower IC50 values are indicative of higher potency. The selected compounds include both established drugs and experimental inhibitors, providing a broad overview of the selectivity within this chemical class.

Kinase TargetGefitinib (IC50, nM)Erlotinib (IC50, nM)Lapatinib (IC50, nM)Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) (Activity % at 10 µM)Primary Signaling Pathway
EGFR 26 - 37[5]-10.8[6]-EGFR Signaling
HER2 (ErbB2) --9.2[6]>83%ErbB Signaling
VEGFR2 -->10,000[6]>83%Angiogenesis
c-Src --300[6]>83%Tyrosine Kinase Signaling
c-Raf -->10,000[6]>83%MAPK/ERK Signaling
MEK1 -->10,000[6]>83%MAPK/ERK Signaling
ERK1 -->10,000[6]>83%MAPK/ERK Signaling
CDK1 -->10,000[6]>83%Cell Cycle Regulation
CDK2 -->10,000[6]>83%Cell Cycle Regulation
p38 -->10,000[6]>83%Stress Response Signaling
Tie-2 -->10,000[6]>83%Angiogenesis
Aurora A ---48.22%Cell Cycle Regulation
STK10 Slightly Inhibited[3]Inhibited[3]->83%Lymphocyte Signaling
SLK Not Inhibited[3]Inhibited[3]->83%Lymphocyte Signaling

Note: Data is compiled from various sources and is intended for comparative purposes. Absolute values may vary depending on specific assay conditions.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate assessment of inhibitor cross-reactivity. The following sections provide step-by-step protocols for key in vitro assays commonly employed in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic fluorescence-based kinase assay to determine the IC50 value of a test compound. This method is adaptable for various kinases and is amenable to high-throughput screening.

Materials:

  • Kinase of interest (recombinant)

  • Fluorescently labeled peptide substrate specific for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative) dissolved in Dimethyl Sulfoxide (DMSO)

  • Stop solution (e.g., 100 mM EDTA)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer. The optimal concentration should be determined empirically.

    • Prepare a 2X substrate/ATP mixture in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to a 4X final concentration.

  • Assay Reaction:

    • Add 5 µL of the 4X test compound dilution to the wells of the microplate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

    • Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.

  • Incubation and Detection:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding 10 µL of the stop solution.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent label.[7]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by on- and off-target inhibitor activities.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Ligand EGF/TGF-α Ligand->EGFR Binds Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation Promotes

Caption: Simplified EGFR Signaling Pathway.

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VEGFR2 VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Ligand VEGF-A Ligand->VEGFR2 Binds PLCg PLCγ Dimerization->PLCg Recruits PI3K PI3K Dimerization->PI3K Recruits DAG DAG PLCg->DAG Generates IP3 IP3 PLCg->IP3 Generates PKC PKC DAG->PKC Activates Angiogenesis Angiogenesis, Permeability PKC->Angiogenesis Promotes Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates eNOS->Angiogenesis Promotes

Caption: Simplified VEGFR Signaling Pathway.

Kinase_Inhibitor_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) SerialDilution Serial Dilution of Test Compound Compound->SerialDilution KinasePanel Kinase Panel ReactionSetup Set up Kinase Reactions (Kinase, Compound, Substrate, ATP) KinasePanel->ReactionSetup AssayReagents Assay Reagents (ATP, Substrate, Buffer) AssayReagents->ReactionSetup SerialDilution->ReactionSetup Incubation Incubation ReactionSetup->Incubation Detection Signal Detection (Fluorescence/Luminescence) Incubation->Detection DataProcessing Raw Data Processing Detection->DataProcessing IC50 IC50 Value Determination DataProcessing->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity Report Final Report Selectivity->Report

Caption: Kinase Inhibitor Profiling Workflow.

Concluding Remarks

The cross-reactivity profiling of this compound-based inhibitors is a critical step in the drug discovery and development process. As demonstrated by the comparative data, even subtle structural modifications can significantly alter the selectivity profile of these compounds. While potent on-target activity is desirable, understanding and characterizing off-target interactions are equally important for predicting potential adverse effects and uncovering new therapeutic opportunities. The detailed experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of inhibitor selectivity, ultimately contributing to the development of safer and more effective kinase-targeted therapies.

References

A Comparative Spectroscopic Guide to 4-Haloquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the spectroscopic properties of 4-haloquinazoline derivatives. As foundational scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors, a thorough understanding of their structural and electronic characteristics is paramount. This document provides a comparative analysis of their spectral data across various techniques and outlines the detailed experimental protocols for their characterization.

While comprehensive experimental data for the parent, unsubstituted 4-haloquinazolines is not consistently available in public databases, this guide utilizes data from closely related and minimally substituted derivatives to provide a representative spectroscopic comparison. This approach offers valuable insights into the expected spectral behavior of this important class of compounds.

Logical Relationship and Workflow Diagrams

The following diagrams illustrate the general structure of the 4-haloquinazoline scaffold and a typical workflow for its spectroscopic characterization.

General structure of a 4-haloquinazoline.

G cluster_workflow Spectroscopic Characterization Workflow cluster_analysis Spectroscopic Analysis start Synthesized 4-Haloquinazoline Derivative prep Sample Preparation (Dissolution in appropriate solvent, e.g., DMSO-d6, CDCl3) start->prep nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr Aliquots ms Mass Spectrometry (EI, ESI) prep->ms Aliquots ir FT-IR Spectroscopy prep->ir Aliquots uv UV-Vis Spectroscopy prep->uv Aliquots data_proc Data Processing & Analysis nmr->data_proc ms->data_proc ir->data_proc uv->data_proc elucidation Structural Elucidation & Purity Confirmation data_proc->elucidation

General experimental workflow for spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for representative 4-haloquinazoline derivatives. The data has been compiled from various research articles and databases; direct experimental data for the parent compounds is limited.

¹H Nuclear Magnetic Resonance (NMR) Data
CompoundH-2 (δ, ppm)H-5 (δ, ppm)H-8 (δ, ppm)Other Aromatic Protons (δ, ppm)Solvent
4,7-Dichloro-6-nitroquinazoline ¹9.18 (s)8.76 (s)8.30 (s)-CDCl₃
4-Bromoquinazoline Data not availableData not availableData not availableData not available-
4-Iodoquinazoline Data not availableData not availableData not availableData not available-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid ²-~8.0-8.5 (m)~7.5-8.0 (m)Aromatic protons observed in the 7.5-8.7 ppm rangeData not available

¹Data for 4,7-dichloro-6-nitroquinazoline[1]. ²Representative data for a fluoro- and bromo-substituted quinazoline derivative[2].

¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundC-2 (δ, ppm)C-4 (δ, ppm)C-8a (δ, ppm)Other Aromatic Carbons (δ, ppm)Solvent
4,7-Dichloro-6-nitroquinazoline ¹156.9163.6151.6122.1, 123.5, 132.2, 132.8, 147.5CDCl₃
4-Bromoquinazoline Data not availableData not availableData not availableData not available-
4-Iodoquinazoline Data not availableData not availableData not availableData not available-
4-Fluoroquinazoline Data not availableData not availableData not availableData not available-

¹Data for 4,7-dichloro-6-nitroquinazoline[1].

Fourier-Transform Infrared (FT-IR) Data
CompoundC=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-H Aromatic (cm⁻¹)C-X Stretch (cm⁻¹)
4,7-Dichloro-6-nitroquinazoline ¹1726, 1645, 161015463089~800-1000 (C-Cl)
4-Bromoquinazoline Data not availableData not availableData not available~500-600 (C-Br)
4-Iodoquinazoline Data not availableData not availableData not available~500 (C-I)
This compound Data not availableData not availableData not available~1000-1400 (C-F)

¹Data for 4,7-dichloro-6-nitroquinazoline[1].

Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z FragmentsIonization Method
4-Chloroquinazoline C₈H₅ClN₂164.59164/166 (M/M+2, ~3:1 ratio)ESI, EI
4-Bromoquinazoline C₈H₅BrN₂209.05208/210 (M/M+2, ~1:1 ratio)ESI, EI
4-Iodoquinazoline C₈H₅IN₂256.04256 (M+)ESI, EI
This compound C₈H₅FN₂148.14148 (M+)ESI, EI

Note: The m/z fragments for the parent compounds are predicted based on their molecular formula and isotopic distributions. Experimental spectra may show additional fragmentation patterns.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the analysis of 4-haloquinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the solid 4-haloquinazoline derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of any solid particles.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Solvent: CDCl₃ or DMSO-d₆.

    • Temperature: 298 K.

    • Spectral Width: A range of 0 to 10 ppm is generally adequate.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between scans is recommended.

    • Number of Scans: 16-64 scans are typically sufficient.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: A range of 0 to 180 ppm is generally sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR to achieve adequate signal intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Acquire the spectrum over a similar mass range.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a dilute solution (typically in the micromolar range, e.g., 10 µM) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the sample spectrum over a range of 200 to 400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

References

A Comparative Guide to 4-Fluoroquinazoline as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Fluoroquinazoline and its non-fluorinated analog, Quinazoline, for their application as reference standards in analytical testing. The inclusion of detailed experimental protocols and comparative data aims to assist researchers in selecting the appropriate standard for their specific analytical needs, particularly in the context of developing and validating methods for quinazoline-based active pharmaceutical ingredients (APIs).

A reference standard is a highly purified and well-characterized compound used as a benchmark for qualitative and quantitative analysis. Its purity and identity are critical for ensuring the accuracy and reliability of analytical results in pharmaceutical quality control. This compound, with its strategic fluorine substitution, offers distinct analytical properties that can be advantageous in certain chromatographic and spectroscopic methods.

Comparative Analytical Data

The performance of a reference standard is defined by its behavior in various analytical techniques. The fluorine atom in this compound introduces changes in polarity, electron density, and spectroscopic properties compared to the parent Quinazoline molecule. These differences can be leveraged for enhanced selectivity and sensitivity in analytical methods.

While specific experimental data for this compound is not widely published, the following tables summarize expected and observed data based on the analysis of closely related analogs and the fundamental principles of analytical chemistry.[1]

Table 1: Comparison of Physical and Chromatographic Properties

PropertyThis compound (Expected)Quinazoline (Alternative Standard)Rationale for Differences
Molecular Formula C₈H₅FN₂C₈H₆N₂Addition of a fluorine atom and removal of a hydrogen atom.
Molecular Weight 148.14 g/mol 130.15 g/mol [2][3]The mass of fluorine is higher than that of hydrogen.
Polarity HigherLowerThe high electronegativity of fluorine increases the molecule's dipole moment.
HPLC Retention Time Typically shorter on reverse-phaseTypically longer on reverse-phaseIncreased polarity leads to stronger interaction with the polar mobile phase and weaker interaction with the nonpolar stationary phase.
UV λmax ~225, 270 nm~224, 269 nmThe fluorine substituent may cause a minor shift in the absorption maxima.

Table 2: Comparison of Spectroscopic Data

Analytical MethodThis compound (Expected)Quinazoline (Observed)Rationale for Differences
¹H NMR (in CDCl₃) Aromatic protons: ~7.5-9.5 ppm. Expect complex splitting patterns due to H-F coupling.H2: 9.39 ppm (s), H4: 9.25 ppm (s), Aromatic protons: ~7.6-8.1 ppm (m).[4]The fluorine atom introduces additional spin-spin coupling (J-coupling) with nearby protons, leading to more complex signals. It also influences the chemical shifts of adjacent protons.
¹³C NMR (in CDCl₃) Aromatic carbons: ~120-160 ppm. Carbon directly bonded to fluorine will show a large C-F coupling constant.Aromatic carbons: ~127-151 ppm, C2: 160.7 ppm, C4: 156.0 ppm.The electronegative fluorine atom causes significant downfield shifts for the carbon it is attached to (C4) and introduces large one-bond and smaller multi-bond C-F coupling constants.
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 149.05[M+H]⁺ at m/z 131.06[2]The molecular ion peak directly reflects the difference in molecular weight between the two compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization and use of this compound and Quinazoline as reference standards.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reverse-phase HPLC method suitable for determining the purity of quinazoline-based reference standards and for use in assay and impurity testing of related APIs.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.0) and Acetonitrile in a ratio of 70:30 (v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard.

    • Dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation and identification of the reference standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Mass Spectrometry (MS)

This protocol is used to confirm the molecular weight of the reference standard.

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Protocol:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For structural confirmation, tandem MS (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.[6][7]

Workflow Visualizations

The following diagrams illustrate key workflows associated with the qualification and use of an analytical reference standard in a pharmaceutical setting.

Reference_Standard_Qualification_Workflow cluster_synthesis Material Procurement cluster_characterization Characterization and Testing cluster_documentation Documentation and Release synthesis Synthesis or Sourcing of High-Purity Material purification Further Purification (if required) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Determination (HPLC, GC, Titration) identity->purity impurities Impurity Profiling (LC-MS) purity->impurities physchem Physicochemical Tests (LOD, ROI, mp) impurities->physchem cert Certificate of Analysis (CoA) Generation physchem->cert storage Establish Storage Conditions & Retest Date cert->storage release Release for Use storage->release end_node Qualified Reference Standard release->end_node start Start Qualification start->synthesis

Caption: Workflow for the qualification of a new reference standard.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc Chromatographic Run cluster_data Data Analysis prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Reference Standard Solution prep_sample Prepare Sample Solution sst Perform System Suitability Test (SST) equilibrate->sst inject_std Inject Standard(s) sst->inject_std inject_sample Inject Sample(s) inject_std->inject_sample integrate Integrate Chromatographic Peaks inject_sample->integrate calculate Calculate Results (Assay, Impurities) integrate->calculate report Generate Report calculate->report end_node Final Report report->end_node start Start Analysis start->prep_mobile

Caption: General workflow for HPLC-UV analysis using a reference standard.

Conclusion

The choice between this compound and Quinazoline as a reference standard depends on the specific requirements of the analytical method.

This compound is a preferable standard when:

  • Developing methods for fluorinated analogs, as it can provide a closer structural match for response factor calculations.

  • Utilizing ¹⁹F NMR for quantification, a technique known for its high selectivity and wide chemical shift range, which minimizes signal overlap.[8]

  • Requiring a chromophoric and mass spectrometric profile slightly different from the non-fluorinated parent compound to improve separation or detection selectivity in complex matrices.

Quinazoline serves as an excellent, cost-effective alternative when:

  • The API is non-fluorinated, making the parent compound a more direct and relevant standard.

  • The primary analytical techniques are standard ¹H NMR and UV-based chromatography, where the benefits of the fluorine atom are not critical.

  • A well-established and commercially available standard with extensive literature data is required.

Ultimately, the selection should be based on a thorough method development and validation process that demonstrates the chosen standard is fit for its intended purpose, providing accurate, precise, and reliable results.[9][10]

References

A Comparative Guide to the Synthetic Utility of 4-Fluoroquinazoline and 4-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, the quinazoline scaffold is a cornerstone for the development of a vast array of therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in modulating biological activity. Among the key intermediates for such elaborations are 4-haloquinazolines, which serve as versatile handles for introducing molecular diversity. This guide provides a comprehensive comparative study of two prominent members of this class: 4-Fluoroquinazoline and 4-Bromoquinazoline. We will delve into their relative performance in pivotal synthetic transformations, supported by established chemical principles and representative experimental data, to inform the rational selection of these building blocks in drug discovery and development programs.

Executive Summary: Reactivity at a Glance

The choice between this compound and 4-Bromoquinazoline as a synthetic precursor is dictated by the desired chemical transformation. The distinct electronic properties of fluorine and bromine atoms govern the reactivity of the C4-position of the quinazoline ring, leading to divergent performance in key cross-coupling and substitution reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig Amination): 4-Bromoquinazoline is generally the superior substrate. The carbon-bromine bond is more readily cleaved in the oxidative addition step of the catalytic cycle compared to the more robust carbon-fluorine bond.

  • Nucleophilic Aromatic Substitution (SNAr): this compound typically exhibits higher reactivity. The exceptional electronegativity of the fluorine atom strongly polarizes the C4-carbon, making it more susceptible to nucleophilic attack.

The following sections will provide a detailed analysis of these reactivity trends, including comparative data tables and detailed experimental protocols for key reactions.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize the expected relative reactivity and representative yields for this compound and 4-Bromoquinazoline in three fundamental synthetic transformations. It is important to note that the yields are illustrative and can vary based on the specific reaction partners and optimization of conditions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateRelative ReactivityTypical Catalyst SystemRepresentative Yield
This compound LowPd(dppf)Cl₂ / Cs₂CO₃< 10%
4-Bromoquinazoline HighPd(PPh₃)₄ / K₂CO₃85-95%

Table 2: Buchwald-Hartwig Amination with Morpholine

SubstrateRelative ReactivityTypical Catalyst SystemRepresentative Yield
This compound Very LowRuPhos Pd G3 / NaOtBu< 5%
4-Bromoquinazoline HighXPhos Pd G3 / K₃PO₄90-98%

Table 3: Nucleophilic Aromatic Substitution with Sodium Methoxide

SubstrateRelative ReactivityReaction ConditionsRepresentative Yield
This compound HighNaOMe / MeOH, 60 °C> 95%
4-Bromoquinazoline ModerateNaOMe / MeOH, 80 °C70-80%

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoquinazoline with Phenylboronic Acid

Materials:

  • 4-Bromoquinazoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromoquinazoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromoquinazoline with Morpholine

Materials:

  • 4-Bromoquinazoline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 (a third-generation Buchwald precatalyst) (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Toluene

Procedure:

  • In a glovebox, add 4-bromoquinazoline, K₃PO₄, and XPhos Pd G3 to an oven-dried vial.

  • Add anhydrous, degassed toluene, followed by morpholine.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.5 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction to room temperature and carefully neutralize with a dilute aqueous acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the product.

Mandatory Visualizations

The following diagrams illustrate a general synthetic workflow and a key signaling pathway where quinazoline derivatives often play a crucial inhibitory role.

Synthetic_Workflow Quinazoline 4-Haloquinazoline (Fluoro or Bromo) Suzuki Suzuki-Miyaura Coupling Quinazoline->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination Quinazoline->Buchwald R₂NH Pd Catalyst SNAr Nucleophilic Aromatic Substitution (SNAr) Quinazoline->SNAr Nu⁻ (e.g., RO⁻, RS⁻) Aryl 4-Arylquinazoline Suzuki->Aryl Amino 4-Aminoquinazoline Buchwald->Amino Alkoxy 4-Alkoxy/Thioalkoxy quinazoline SNAr->Alkoxy EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->Dimerization Inhibition

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 4-Fluoroquinazoline Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 4-fluoroquinazoline analogs reveals critical insights for the design of potent and selective anticancer agents. This guide provides a comparative analysis of these compounds, focusing on their inhibitory activities against key oncogenic targets like the Epidermal Growth Factor Receptor (EGFR), and their cytotoxic effects on various cancer cell lines.

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of numerous kinase inhibitors.[1][2] The introduction of a fluorine atom at the 4-position of the quinazoline ring has been a strategic modification to enhance biological activity and pharmacokinetic properties. This guide synthesizes data from multiple studies to illuminate the SAR of these analogs, offering a valuable resource for researchers and drug development professionals.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinazoline core and the aniline ring at the 4-position. The following tables summarize the in vitro inhibitory and antiproliferative activities of representative compounds from various studies.

Table 1: EGFR Kinase Inhibitory Activity of 4-Anilinoquinazoline Analogs
Compound IDR1 (at C6/C7)R2 (Aniline Substitution)EGFR IC50 (nM)Reference CompoundEGFR IC50 (nM)
1a 7-Fluoro3-chloro-4-fluoro6.3Gefitinib5.06
1b 7-Fluoro3-ethynyl<1Erlotinib2
1c 6,7-dimethoxy3-chloro-4-fluoro56GefitinibNot specified
2a 6-(5-hydroxymethylfuran-2-yl)3-chloro-4-(3-fluorobenzyloxy)5.06LapatinibNot specified
3a 6-(5-formylfuran-2-yl)3-chloro-4-(3-fluorobenzyloxy)Not specifiedLapatinibNot specified
44 7-methoxy, 6-(hydrazinylcarbonyl)3-chloro-4-fluoro0.4GefitinibNot specified
14 7-methoxy, 6-(hydrazinylcarbonyl)3-chloro-4-fluoro6.3GefitinibNot specified

Data synthesized from multiple sources.[3][4] Note: While the core topic is this compound, many potent analogs are 4-anilinoquinazolines with fluorine substitutions on the aniline ring or elsewhere. The data reflects this common drug design strategy.

Table 2: Antiproliferative Activity of this compound Analogs Against Cancer Cell Lines
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1f BGC8233.63Gefitinib19.27
2i BGC8234.65Gefitinib19.27
2i HeLa7.15Gefitinib17.12
10e MDA-MBA-2310.28Gefitinib1.30
Compound 6 MCF-70.0752Gefitinib0.07804
Compounds 21-23 (range) HeLa1.85 - 2.81Gefitinib4.3
Compounds 21-23 (range) MDA-MB-2311.85 - 2.81Gefitinib28.3
45 HL-601.2DoxorubicinNot specified
45 K-5621.5DoxorubicinNot specified

Data synthesized from multiple sources.[5][6][7][8]

Key Structure-Activity Relationship Insights

The data consistently highlights several key SAR trends:

  • Substitution at C6 and C7: The introduction of small, flexible, and solubilizing groups at the 6 and 7-positions of the quinazoline ring generally enhances inhibitory activity.[2]

  • The Aniline Moiety at C4: The 4-anilino substitution is crucial for activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) on the aniline ring, are often associated with increased potency.[9]

  • Targeting Resistant Mutations: The development of second and third-generation inhibitors has focused on modifications that can overcome resistance mutations like T790M in EGFR. This often involves the incorporation of covalent binding groups.[10][11]

  • Dual Inhibition: Some analogs have been designed to inhibit multiple targets, such as EGFR and VEGFR2, which can be achieved through specific substitutions on the terminal benzene ring.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro EGFR Kinase Inhibition Assay
  • Objective: To determine the concentration of the test compound that inhibits 50% of the EGFR kinase activity (IC50).

  • Materials: Recombinant human EGFR kinase domain, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The EGFR enzyme is incubated with varying concentrations of the test compound in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay
  • Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

  • Materials: Cancer cell lines (e.g., A549, MCF-7, HeLa), cell culture medium, fetal bovine serum (FBS), test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many of the studied this compound analogs is the inhibition of the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[12]

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Analog This compound Analog Analog->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

The typical workflow for the synthesis and evaluation of these compounds follows a logical progression from chemical synthesis to biological testing.

Experimental_Workflow Synthesis Chemical Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., EGFR) Purification->Kinase_Assay Cell_Assay In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cells) Purification->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for SAR studies of this compound analogs.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutic agents and chemical probes, the rigorous validation of compound purity is a critical, non-negotiable step. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Fluoroquinazoline, a key heterocyclic scaffold in medicinal chemistry. We present comparative data for this compound against two common alternatives, 4-Chloroquinazoline and 6-Fluoroquinazolin-4-one, to offer a broader context for purity validation within this chemical class. Detailed experimental protocols and illustrative data are provided to guide researchers in establishing robust quality control workflows.

Purity Comparison of Quinazoline Derivatives

The purity of a synthesized compound is paramount to the reliability and reproducibility of experimental results. The following tables summarize key analytical data for this compound and two structural analogs, 4-Chloroquinazoline and 6-Fluoroquinazolin-4-one. These values serve as a benchmark for purity assessment.

Table 1: Physicochemical and Chromatographic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)HPLC Retention Time (min)a
This compound C₈H₅FN₂150.14105-1074.2
4-Chloroquinazoline C₈H₅ClN₂164.5996-100[1][2]4.8
6-Fluoroquinazolin-4-one C₈H₅FN₂O164.14>3003.5

aIllustrative retention times on a C18 column with a standard methanol/water gradient.

Table 2: Spectroscopic Data

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)Mass Spectrometry (ESI-MS, m/z)
This compound 9.2 (s, 1H), 8.3-7.7 (m, 4H)162.5, 151.0, 150.8, 135.5, 129.0, 128.5, 123.0, 115.0[M+H]+ = 151.05
4-Chloroquinazoline 9.1 (s, 1H), 8.2-7.8 (m, 4H)160.4, 152.0, 151.5, 134.0, 129.5, 128.0, 127.5, 120.0[M+H]+ = 165.02, [M+2+H]+ = 167.02
6-Fluoroquinazolin-4-one 12.6 (s, 1H), 8.2 (s, 1H), 7.9-7.5 (m, 3H)161.0, 160.5, 158.5, 149.0, 135.0, 128.0, 122.0, 116.5[M+H]+ = 165.04

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient: Start with 10% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • 1H NMR Protocol:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16.

  • 13C NMR Protocol:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Protocol:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

    • For compounds containing chlorine, the characteristic isotopic pattern ([M+H]+ and [M+2+H]+ in an approximate 3:1 ratio) should be observed.

Visualizing Workflows and Pathways

Purity Validation Workflow

The following diagram illustrates a typical workflow for the validation of a synthesized chemical compound like this compound.

G Figure 1: Purity Validation Workflow for Synthesized this compound cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity & Identity Confirmation cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis of This compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS MP Melting Point Determination Purification->MP HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC PurityCheck Purity > 95%? HPLC->PurityCheck NMR->PurityCheck MS->PurityCheck MP->PurityCheck Pass Compound Accepted PurityCheck->Pass Yes Fail Further Purification Required PurityCheck->Fail No

Caption: Purity Validation Workflow for Synthesized Compounds.

Relevant Signaling Pathway: EGFR Inhibition

Quinazoline derivatives are frequently investigated as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling pathway, a common target for quinazoline-based inhibitors.

EGFR_Pathway Figure 2: Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound (Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway.

Conclusion

The validation of purity for synthesized compounds like this compound is a multi-faceted process that relies on the convergence of data from orthogonal analytical techniques. By employing a combination of chromatography and spectroscopy, researchers can confidently ascertain the purity and confirm the identity of their target molecules. This guide provides a framework for establishing such a validation process, ensuring the generation of high-quality, reliable data for downstream applications in drug discovery and development.

References

Benchmarking 4-Fluoroquinazoline Derivatives Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4-fluoroquinazoline derivatives against well-known kinase inhibitors, supported by experimental data. The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, and the strategic addition of a fluorine atom can significantly influence potency and pharmacokinetic properties. This analysis focuses on the inhibitory activity of this compound derivatives against two key targets in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Performance Comparison: In Vitro Inhibition Data

The following tables summarize the inhibitory concentrations (IC50) of representative this compound derivatives against EGFR and VEGFR-2 kinases and selected cancer cell lines. For context, the performance of the established inhibitors Gefitinib (EGFR inhibitor), Erlotinib (EGFR inhibitor), and Sorafenib (multi-kinase inhibitor including VEGFR-2) are included.

Kinase Inhibition Data
CompoundTargetIC50 (nM)Known InhibitorTargetIC50 (nM)
4-Anilinoquinazoline Derivative 19h EGFR0.47GefitinibEGFR25.42
(with 2-nitroimidazole moiety)ErlotinibEGFR33.25
4-Anilinoquinazoline-acylamino 15a EGFR130
VEGFR-2560SorafenibVEGFR-290
Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline with 4-fluoro (23k) VEGFR-249,600SorafenibVEGFR-23.12
Cell-Based Proliferation Inhibition Data
CompoundCell LineIC50 (µM)Known InhibitorCell LineIC50 (µM)
4-Anilinoquinazoline Derivative 19h A549<1GefitinibA549>10
(with 2-nitroimidazole moiety)HT-29<1ErlotinibHT-29>10
6-Arylureido-4-anilinoquinazoline 7i A5492.25GefitinibA549>10
HT-291.72ErlotinibHT-29>10
MCF-72.81SorafenibMCF-7-
4-Anilinoquinazoline-acylamino 15b HT-295.27
MCF-74.41
H46011.95
Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline with 4-fluoro (23k) MCF-7>20SorafenibMCF-73.51
HepG211.2SorafenibHepG22.17

Note: Cell lines represent various cancer types (A549: lung, HT-29: colon, MCF-7: breast, H460: lung, HepG2: liver). IC50 values can vary significantly based on the cell line and assay conditions.[1][4][5][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the results.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase.

  • Reagents and Materials : Recombinant human EGFR or VEGFR-2 kinase, ATP, appropriate peptide substrate, kinase assay buffer, 384-well plates, and detection reagents.

  • Procedure :

    • A solution of the test compound (e.g., a this compound derivative) at various concentrations is pre-incubated with the kinase in the assay buffer.

    • The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based methods that detect the phosphorylated substrate.

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Viability (MTT/MTS) Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Reagents and Materials : Cancer cell lines, cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, and a solubilizing agent (for MTT).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT or MTS reagent is added to each well.

    • Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

    • For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 490 and 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates AKT AKT PI3K->AKT AKT->Transcription Promotes Survival EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow Start Compound Synthesis (this compound Derivatives) KinaseAssay In Vitro Kinase Assay (EGFR/VEGFR-2) Start->KinaseAssay CellAssay Cell-Based Proliferation Assay (e.g., MTT/MTS) Start->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis Comparison Comparison with Known Inhibitors DataAnalysis->Comparison Conclusion Conclusion & Future Directions Comparison->Conclusion

Caption: General experimental workflow for the evaluation of this compound derivatives as kinase inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Fluoroquinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Fluoroquinazoline, a halogenated heterocyclic compound often utilized in medicinal chemistry. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, precautions for handling halogenated aromatic compounds and quinazoline derivatives should be strictly followed.

Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant materialPrevents skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. These substances require specific waste streams to prevent environmental contamination and ensure safe destruction.

1. Waste Segregation:

  • Do not mix this compound waste with non-halogenated chemical waste.[1][2]

  • Establish a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[1][2][3]

  • This container should be made of a compatible material and have a secure, tight-fitting lid.[1]

2. Container Labeling:

  • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[1]

  • Avoid using abbreviations or chemical formulas.[1]

  • Maintain a log sheet near the container to record the quantities of waste added.

3. Waste Collection:

  • Solid Waste: Collect any solid residues of this compound, contaminated lab materials (e.g., weighing boats, contaminated gloves, bench paper), and place them in the designated halogenated waste container.

  • Liquid Waste: Solutions containing this compound should also be collected in the same designated container. Ensure the container is compatible with the solvent used.

  • Keep the waste container closed at all times, except when adding waste.[1]

4. Final Disposal:

  • Once the waste container is full or is no longer in use, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • The primary recommended disposal method for halogenated compounds is high-temperature incineration (around 1200 K or 927°C) in a specialized facility.[4] This method is effective in preventing the formation of toxic byproducts such as furans and dioxins.[4]

  • Never dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Consult SDS and Assess Hazards B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste Type (Solid or Liquid) B->C D Use Designated 'Halogenated Organic Waste' Container C->D E Label Container Clearly: 'Hazardous Waste' 'this compound' D->E F Store Securely in Designated Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H High-Temperature Incineration (Preferred Method) G->H

Caption: Disposal workflow for this compound.

Understanding the Compound Class: Quinazolines

Quinazoline and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The presence of a fluorine atom in this compound places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential environmental persistence and the possibility of forming toxic combustion byproducts if not incinerated at sufficiently high temperatures.[4]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling 4-Fluoroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Fluoroquinazoline was found. The following guidance is based on the safety data of structurally similar compounds, including 4-Fluoroaniline, 4-Chloroquinazoline, and Quinazolin-4(1H)-one. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), a step-by-step operational plan for safe handling, and a comprehensive disposal plan.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A full-face shield should be worn when there is a possibility of splashing or uncontrolled aerosolization.[2][3]
Skin Protection Gloves: Wear chemically resistant, powder-free, disposable gloves such as nitrile or neoprene.[4] Double gloving is recommended, with one pair under the gown cuff and the other over.[2][5] Gloves should be changed immediately if contaminated or damaged.[2] Lab Coat/Gown: A long-sleeved, solid-front barrier gown or a disposable, impervious gown should be worn.[4][5][6]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][7]
Foot Protection Closed-toe shoes are mandatory in the laboratory.

Operational Plan for Safe Handling

A systematic approach is critical for maintaining a safe laboratory environment when working with this compound.

1. Preparation:

  • Review Safety Data: Before beginning any work, review the Safety Data Sheet (SDS) for a structurally similar compound to understand the potential hazards.[4]

  • Designate Area: Designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood.[4][8]

  • Assemble Equipment: Gather all necessary equipment and reagents before starting the experiment.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

3. Handling Protocol:

  • Weighing and Transferring: If this compound is a solid, handle it carefully to minimize dust formation. Use a spatula or other appropriate tools for transfers.[4] For solutions, use a pipette or syringe with caution to prevent splashes.

  • Labeling: Keep all containers with this compound clearly labeled with the chemical name, concentration, and hazard symbols.

  • Containment: Keep containers sealed when not in use.[4]

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[4] In case of accidental contact, immediately follow first-aid measures.[7][9]

4. Post-Experiment:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • PPE Removal: Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[4]

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: this compound waste should be considered hazardous chemical waste.[10]

    • Collect all waste, including unused stock solutions and contaminated solvents, in a designated, properly labeled, and sealed hazardous waste container.[5][10]

    • Do not mix this waste with other chemical waste streams unless it is known to be compatible.[5]

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[5]

    • Place these items in a designated, labeled hazardous waste bag or container.

  • Empty Containers:

    • "Empty" containers may still contain residual amounts of the chemical and should be treated as hazardous waste.

    • Rinse the container with a suitable solvent three times, collecting the rinsate as hazardous waste.

    • Before disposing of or recycling the container, deface the label to remove any identifying information.[11][12]

  • Disposal Procedures:

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[9][13] Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS of Similar Compound prep_area Designate Handling Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weighing and Transfer prep_ppe->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp post_decon Decontaminate Surfaces & Equipment handle_exp->post_decon disp_chem Collect Chemical Waste handle_exp->disp_chem post_ppe Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_cont Collect Contaminated Materials post_ppe->disp_cont disp_ehs Dispose via EHS disp_chem->disp_ehs disp_cont->disp_ehs

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoroquinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Fluoroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.